molecular formula C9H14O2 B2911019 6-Oxaspiro[4.5]decan-10-one CAS No. 116982-91-3

6-Oxaspiro[4.5]decan-10-one

Cat. No.: B2911019
CAS No.: 116982-91-3
M. Wt: 154.209
InChI Key: CFIXRXHXOIJBCT-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-10-one is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.209. The purity is usually 95%.
BenchChem offers high-quality 6-Oxaspiro[4.5]decan-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxaspiro[4.5]decan-10-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXRXHXOIJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Physicochemical Profiling of 6-Oxaspiro[4.5]decan-10-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), spirocyclic scaffolds have emerged as privileged structures. By increasing the fraction of sp³-hybridized carbons (Fsp³), these architectures offer enhanced metabolic stability and three-dimensional complexity compared to flat, aromatic rings. This technical whitepaper provides an in-depth analysis of 6-oxaspiro[4.5]decan-10-one , a highly valuable spirocyclic ether and ketone building block. As a Senior Application Scientist, I have structured this guide to detail its precise physicochemical properties, the causality behind its synthetic methodologies, and the self-validating analytical protocols required to confirm its molecular weight and formula.

Molecular Architecture and Physicochemical Properties

The compound 6-oxaspiro[4.5]decan-10-one (CAS: 116982-91-3) consists of a cyclopentane ring fused to a tetrahydropyran-3-one derivative through a single1[1]. The presence of the oxygen atom at position 6 and the carbonyl group at position 10 relative to the spiro junction imparts unique hydrogen-bonding capabilities and dipole moments[2].

To utilize this building block effectively, researchers must first establish its baseline quantitative parameters. Below is a summarized table of its core physicochemical data:

PropertyValue
Compound Name 6-Oxaspiro[4.5]decan-10-one
CAS Registry Number 116982-91-3
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Monoisotopic / Exact Mass 154.09938 Da
SMILES String C1CCC2(C1)C(=O)CCCO2
Predicted XLogP3-AA ~1.0

Table 1: Quantitative physicochemical properties of 6-oxaspiro[4.5]decan-10-one[1][2].

Synthesis and Mechanistic Pathways

The construction of spirocyclic ethers is notoriously challenging due to the steric hindrance at the quaternary spiro center. A highly effective, field-proven methodology involves the3[3].

Causality of the Reaction Design: Traditional epoxidation methods often struggle with regioselectivity. By utilizing an α,β-epoxy sulfoxide intermediate bearing a terminal hydroxyl group, we establish a pre-organized system. The addition of Magnesium Chloride (MgCl₂) is the critical mechanistic trigger. The Mg²⁺ ion acts as a hard Lewis acid, coordinating with the epoxide oxygen to weaken the C-O bond. Simultaneously, the protic solvent (2-propanol) stabilizes the transition state, allowing the tethered hydroxyl group to execute a nucleophilic attack. This intramolecular attack forces the ring open, expels the sulfoxide moiety, and cleanly forms the spirocyclic ether[4].

SynthesisWorkflow A ω-Oxyalkyl Carbonyl Compound + 1-Chloroalkyl Phenyl Sulfoxide B α,β-Epoxy Sulfoxide Intermediate (Bearing terminal OH) A->B Epoxidation (C-C Bond Formation) C MgCl2-Induced Ring Opening (2-Propanol, Reflux) B->C Intramolecular Attack (Terminal OH) D 6-Oxaspiro[4.5]decan-10-one (Target Spirocyclic Ether) C->D Rearrangement & Sulfoxide Elimination

MgCl2-induced synthesis pathway of 6-oxaspiro[4.5]decan-10-one from α,β-epoxy sulfoxides.

Step-by-Step Synthesis Protocol:

  • Precursor Preparation: Synthesize the precursor α,β-epoxy sulfoxide from the corresponding ω-oxyalkyl carbonyl compound and 1-chloroalkyl phenyl sulfoxide[3].

  • Activation: Dissolve the α,β-epoxy sulfoxide (approx. 0.34 mmol) in 7 mL of anhydrous 2-propanol. The choice of 2-propanol is deliberate; its mild protic nature aids in solvating the magnesium complex without outcompeting the intramolecular nucleophile[3].

  • Catalysis: Add 1 equivalent (approx. 33 mg) of anhydrous MgCl₂.

  • Thermal Promotion: Reflux the mixture under an inert argon atmosphere. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography to yield 6-oxaspiro[4.5]decan-10-one as a colorless oil[3].

Analytical Characterization Protocol (Self-Validating System)

A robust synthetic protocol must be paired with a self-validating analytical workflow. To confirm the molecular formula (C₉H₁₄O₂) and exact molecular weight (154.21 g/mol ), we employ a dual-orthogonal approach: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality of the Analytical Design: Standard low-resolution MS can only confirm a nominal mass of 154 Da, which is insufficient to distinguish C₉H₁₄O₂ from isobaric impurities (e.g., C₁₀H₁₈O). HRMS (ESI-TOF) provides mass accuracy down to four decimal places. Detecting an exact mass of 154.0994 Da mathematically restricts the elemental composition to C₉H₁₄O₂[5]. Meanwhile, ¹³C-NMR is mandatory to prove the structural connectivity, specifically the presence of the quaternary spiro carbon and the ketone carbonyl, which mass spectrometry alone cannot map[3].

ValidationWorkflow Start Synthesized Compound (Putative C9H14O2) HRMS High-Resolution Mass Spectrometry (ESI-TOF) Start->HRMS NMR Nuclear Magnetic Resonance (1H & 13C NMR) Start->NMR MassResult Exact Mass: 154.0994 Da Confirms Formula C9H14O2 HRMS->MassResult Isotopic Profiling NMRResult Spiro Carbon & Carbonyl Peaks Confirms Connectivity NMR->NMRResult Structural Elucidation Valid Validated 6-Oxaspiro[4.5]decan-10-one MassResult->Valid NMRResult->Valid

Self-validating analytical workflow for confirming the molecular weight and formula.

Step-by-Step Analytical Protocol:

  • HRMS Verification:

    • Dilute the purified oil in LC-MS grade methanol.

    • Inject into an ESI-TOF mass spectrometer in positive ion mode.

    • Target the[M+H]⁺ adduct. The theoretical m/z for C₉H₁₅O₂⁺ is 155.1072. The detection of this exact mass validates the neutral exact mass of 154.0994 Da[2].

  • NMR Structural Elucidation:

    • Dissolve 10 mg of the compound in CDCl₃.

    • Acquire a ¹H-NMR spectrum: Validate the characteristic multiplets of the cyclopentane and tetrahydropyran rings between δ 1.4–2.2 (10H), and the distinct triplets adjacent to the heteroatoms (e.g., δ 2.32 for CH₂ adjacent to carbonyl, δ 3.82 for CH₂ adjacent to oxygen)[3].

    • Acquire a ¹³C-NMR spectrum: Validate the presence of the carbonyl carbon (typically ~δ 210 ppm) and the quaternary spiro carbon (shifted downfield due to the adjacent oxygen).

Conclusion

The molecular weight (154.21 g/mol ) and formula (C₉H₁₄O₂) of 6-oxaspiro[4.5]decan-10-one position it perfectly within the "Rule of 3" for fragment-based drug discovery. By understanding the mechanistic causality of its MgCl₂-induced synthesis and strictly adhering to high-resolution analytical validation, researchers can confidently integrate this spirocyclic scaffold into advanced pharmaceutical pipelines.

References
  • Guidechem - 6-oxaspiro[4.5]decan-10-one 116982-91-3 wiki. 1

  • PubChemLite - 6-oxaspiro[4.5]decan-10-one (C9H14O2). 2

  • PubChemLite - C9H14O2 - Explore. 5

  • Satoh, T. et al. - A Novel Synthesis of 2-Acyl Cyclic Ethers and 3-Keto Cyclic Ethers Including Spiro Cyclic Ethers via Intramolecular Ring-Opening of α,β-Epoxy Sulfoxides with Hydroxyl Group. Bulletin of the Chemical Society of Japan, Volume 61, Issue 6, June 1988. Oxford Academic. 3

Sources

The Spirocyclic Ether-Ketone Nexus: A Technical Guide to Privileged Scaffolds in Drug Discovery

[1]

Executive Summary

The transition from planar, aromatic-dominated chemical space to three-dimensional (3D) architectures is a defining trend in modern medicinal chemistry.[1] Spirocyclic ether ketone scaffolds—specifically motifs like 1-oxaspiro[4.5]decan-8-one and spiro[chroman-4,4'-piperidin]-2-one —represent a "privileged" class of structures.[1] They offer a high fraction of sp3-hybridized carbons (

1

This guide analyzes the medicinal chemistry of these scaffolds, focusing on their structural utility, the metabolic challenges of the ketone moiety (and solutions), and robust synthetic protocols for their construction.

Structural & Physicochemical Attributes[2][3][4][5]

The "Escape from Flatland"

Spirocyclic scaffolds serve as rigid spacers that orient pharmacophores in specific non-planar trajectories. Unlike biphenyl or heteroaryl linkers, which often adopt coplanar or twisted conformations with limited vector diversity, spirocyclic ether ketones provide:

  • Orthogonal Exit Vectors: The spiro-carbon forces the two rings to be perpendicular, allowing substituents to probe distinct pockets of a protein binding site.

  • Reduced Lipophilicity: Replacing aromatic rings with saturated spirocycles typically lowers cLogP, improving metabolic stability and reducing promiscuous binding.

  • Conformational Restriction: The rigidity reduces the entropic penalty of binding (

    
    ), potentially increasing potency.
    
Physicochemical Comparison

The table below highlights the shift in properties when replacing a standard aromatic linker with a spirocyclic ether ketone scaffold.

PropertyPlanar Aromatic Scaffold (e.g., Biphenyl)Spirocyclic Ether Ketone (e.g., 1-Oxaspiro[4.5]decan-8-one)Impact
Geometry 2D / Planar3D / OrthogonalAccess to novel binding pockets
Solubility Low to ModerateHighImproved formulation & bioavailability
Metabolic Stability Prone to CYP450 oxidation (aromatic hydroxylation)Variable (Ketone reduction is a risk)Requires steric shielding (see Section 3)
Fsp3 Low (<0.[1]3)High (>0.[1]6)Correlates with clinical success

Medicinal Chemistry Case Study: ACC Inhibitors

A critical lesson in the deployment of spirocyclic ketones comes from the development of Acetyl-CoA Carboxylase (ACC) inhibitors by Pfizer.[1][2][3] This case study illustrates the metabolic liability of the ketone and the engineering required to overcome it.

The Metabolic Liability

Early spirocyclic ketone leads (e.g., CP-640186 ) showed potent inhibition of ACC but suffered from rapid metabolism.[1] The cyclohexanone moiety was a substrate for cytosolic ketone reductases (AKR), converting the ketone to the corresponding alcohol. This conversion:

  • Altered the polarity and shape of the molecule.

  • Shifted the pharmacological profile (the alcohol was often less potent or non-selective).

  • Complicated human PK predictions due to species differences in reductase activity.[1]

The Solution: Steric Shielding & Scaffold Hopping

To mitigate this, medicinal chemists employed two strategies:

  • Steric Hindrance: Introduction of gem-dimethyl groups adjacent to the ketone carbonyl (alpha-substitution).[1] This blocked the approach of the hydride donor (NADPH) in the reductase active site without disrupting the binding to the target protein.

  • Scaffold Hopping: Replacing the ketone entirely with a lactam or employing a spiro-ether (e.g., spiro-chromanone derivatives) to maintain the H-bond acceptor capability while removing the reduction potential.[1]

ACC_OptimizationLeadSpirocyclic Ketone Lead(High Potency, High Clearance)MetabolismMetabolic Liability:Ketone Reduction to Alcohol(via AKR/CBR enzymes)Lead->Metabolism In vivo Strategy1Strategy 1:Steric Shielding(Gem-dimethyl alpha to C=O)Metabolism->Strategy1 SAR Cycle Strategy2Strategy 2:Scaffold Hop(Ketone -> Lactam/Ether)Metabolism->Strategy2 SAR Cycle CandidateClinical Candidate(e.g., PF-05175157)Balanced Potency & StabilityStrategy1->Candidate Optimization Strategy2->Candidate Optimization

Figure 1: Optimization logic for spirocyclic ketone scaffolds in ACC inhibitor discovery, moving from metabolic liability to clinical candidates.

Synthetic Methodologies

The construction of spirocyclic ether ketones, such as 1-oxaspiro[4.5]decan-8-one , requires forming a quaternary center bridging an ether ring and a ketone-bearing ring.[1]

Primary Route: Acid-Catalyzed Spirocyclization

This robust method utilizes a di-functionalized precursor (e.g., a ketal-protected ketone with a pendant alcohol) that undergoes cyclization upon deprotection.[1]

Experimental Protocol: Synthesis of 1-Oxaspiro[4.5]decan-8-one

Target Scaffold: A versatile building block for Sigma receptor ligands and ACC inhibitors.[1]

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Starting Material)[1][4]

  • 3-Buten-1-ol (Allyl alcohol equivalent)[1]

  • p-Toluenesulfonic acid (pTSA)[1]

  • Benzene or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Acetal Protection/Functionalization: Start with 1,4-cyclohexanedione monoethylene acetal.[1] Perform a Grignard addition using allylmagnesium bromide to install the alkene chain, followed by hydroboration-oxidation to yield the primary alcohol: 8-(3-hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol.[1]

  • Cyclization Precursor: Ensure the cyclohexanone remains protected as the ketal during side-chain elaboration.

  • Acid-Mediated Spirocyclization (The Key Step):

    • Dissolve the diol intermediate (1.0 eq) in benzene.[1]

    • Add catalytic pTSA (0.1 eq).[1]

    • Reflux the mixture using a Dean-Stark trap to remove water.[1]

    • Mechanism:[1][2] The acid deprotects the ketone, which then undergoes intramolecular hemiketal formation with the pendant hydroxyl group, followed by dehydration (or direct displacement if using a leaving group) to form the spiro-ether.

    • Note: For 1-oxaspiro[4.5]decan-8-one, a more direct route involves the Prins-Pinacol rearrangement if starting from an aldehyde and a homoallylic alcohol.[1]

Advanced Route: Prins-Pinacol Cascade

For high stereocontrol and rapid assembly of complex spiro-ethers.[1]

PrinsPinacolSubstrateAldehyde + Homoallylic AlcoholIntermediateOxocarbenium IonIntermediateSubstrate->Intermediate Lewis Acid (BF3·OEt2) TransitionPrins Cyclization(Carbocation Formation)Intermediate->TransitionRearrangementPinacol Rearrangement(1,2-Hydride/Alkyl Shift)Transition->RearrangementProductSpirocyclic Ether Ketone(1-oxaspiro[4.5]decan-1-one)Rearrangement->Product High Diastereoselectivity

Figure 2: The Prins-Pinacol cascade pathway for generating spirocyclic ether ketones with high stereochemical fidelity.

References

  • Griffith, D. A., et al. (2014).[1] Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes.[2][3] Journal of Medicinal Chemistry, 57(24), 10512–10526. Link[1]

  • Voss, F., et al. (2015).[1] Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry, Royal Society of Chemistry, 439-458. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Reddy, B. V. S., et al. (2010).[1] Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.[1][5] Organic & Biomolecular Chemistry, 8, 5490-5493.[1] Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[6][4][7] Expert Opinion on Drug Discovery, 11(9), 831-834.[1] Link[1]

Biological Activity of 6-Oxaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological mechanisms, and therapeutic applications of 6-oxaspiro[4.5]decane derivatives.

Technical Guide & Whitepaper [1][2]

Executive Summary

The 6-oxaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a saturated spirocyclic ether system where a five-membered ring (cyclopentane) and a six-membered oxygenated ring (tetrahydropyran) share a single quaternary carbon.[1][2]

Unlike flat aromatic scaffolds, this core provides a rigid, three-dimensional framework that orients pharmacophores in precise vectors, enhancing selectivity and metabolic stability.[2] Its biological utility spans from G-protein biased opioid agonism (pain management) to olfactory modulation (fragrance industry) and emerging antitumor applications .[1][2]

Core Pharmacology: Biased Opioid Agonism (Oliceridine)

The most clinically significant application of the 6-oxaspiro[4.5]decane core is found in Oliceridine (TRV130) , an FDA-approved analgesic.[1][2] This molecule validates the scaffold's ability to fine-tune G-protein coupled receptor (GPCR) signaling.[1][2]

Mechanism of Action: Functional Selectivity

Traditional opioids (e.g., morphine) activate the µ-opioid receptor (MOR), triggering two parallel downstream pathways:[1][2]

  • G-protein Pathway (Gαi): Results in analgesia (pain relief).[1][2]

  • 
    -Arrestin Pathway:  Results in receptor internalization, respiratory depression, and gastrointestinal dysfunction (constipation).[1][2]
    

Derivatives based on the 6-oxaspiro[4.5]decane core, specifically Oliceridine, function as biased ligands .[1][2] The rigid spiro-ether core locks the molecule into a conformation that selectively engages the G-protein binding pocket of the MOR while sterically disfavoring the conformation required for


-arrestin recruitment.[1][2]
Structure-Activity Relationship (SAR)

The 6-oxaspiro[4.5]decane scaffold serves as the "conformational anchor."[1][2]

  • Spiro Center (C5/C9): The quaternary carbon prevents bond rotation, holding the amine tail and the pyridine ring in a specific bioactive dihedral angle.

  • Ether Oxygen (Position 6): Acts as a hydrogen bond acceptor, likely interacting with specific residues (e.g., Asp147 or Tyr148) within the receptor orthosteric site.[1]

  • Amine Side Chain: Essential for ionic interaction with the receptor's aspartate residue.

Clinical Data Summary
ParameterMorphine (Traditional)6-Oxaspiro Derivative (Oliceridine)Clinical Implication
MOR Affinity (

)
~1.0 nM~1.5 nMHigh potency maintained.[1][2]
G-Protein Efficacy High (Full Agonist)High (Full Agonist)Robust pain relief.[1][2]

-Arrestin Recruitment
HighVery Low Reduced respiratory depression.[1][2]
Therapeutic Window NarrowExpandedSafer dosing profile.[1]
Signaling Pathway Visualization

The following diagram illustrates the differential signaling induced by the 6-oxaspiro[4.5]decane core compared to classical opioids.

G Ligand_Trad Traditional Opioid (Morphine) Receptor µ-Opioid Receptor (MOR) Ligand_Trad->Receptor Binds Ligand_Spiro 6-Oxaspiro Derivative (Oliceridine) Ligand_Spiro->Receptor Binds (Biased) Arrestin Beta-Arrestin Recruitment Ligand_Spiro->Arrestin Minimal/No Activation G_Protein G-Protein Activation (cAMP Inhibition) Receptor->G_Protein Robust Activation Receptor->Arrestin Recruitment Analgesia ANALGESIA (Therapeutic Effect) G_Protein->Analgesia SideEffects RESPIRATORY DEPRESSION & CONSTIPATION Arrestin->SideEffects

Caption: Biased agonism mechanism of 6-oxaspiro[4.5]decane derivatives at the µ-opioid receptor.[1][2]

Secondary Applications: Olfactory & Pheromone Activity

Beyond analgesia, the 6-oxaspiro[4.5]decane core is bioactive in olfactory systems due to its volatility and shape-complementarity with olfactory receptors.[1][2]

Malodor Neutralization
  • Compound: 2-Methyl-6-oxaspiro[4.5]decan-7-one.[1][2][3][4]

  • Activity: This ketone-functionalized derivative acts as a malodor counteractant.[1][2] It does not merely mask odors but interacts with olfactory receptors to suppress the perception of amines and thiols (common malodors).[1]

  • Mechanism: The spiro-ketone motif likely acts via antagonistic binding or cross-adaptation mechanisms in the olfactory epithelium.[1][2]

Pheromone Signaling

Derivatives of 6-oxaspiro[4.5]decane have been identified as pheromone components in specific insect species (e.g., Lambdina).[1][2] The stereochemistry at the spiro center is critical for species-specific biological recognition, highlighting the scaffold's ability to act as a chiral signal molecule.[1][2]

Synthetic Accessibility & Emerging Potentials

The biological value of this scaffold is underpinned by its synthetic accessibility. Recent methodologies allow for the rapid construction of the quaternary spiro center.

Key Synthetic Routes[1][2]
  • Prins/Pinacol Cascade:

    • Method: Acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.[1][2]

    • Outcome: Rapid assembly of the 6-oxaspiro core with high diastereoselectivity.[1][2]

    • Relevance: Allows for the introduction of diverse substituents on the 6-membered ring (positions 7, 8, 9,[2] 10) to modulate lipophilicity.

  • Achmatowicz Rearrangement:

    • Method: Oxidative ring expansion of furfuryl alcohols followed by reduction.

    • Outcome: Yields functionalized spiro-lactones (e.g., 6-oxaspiro[4.5]decane-7,10-dione).[1][2][5]

    • Potential: These dione derivatives are precursors to cytotoxic lactones and have shown preliminary activity against cancer cell lines (e.g., A549 lung cancer) by inhibiting cell migration.

Synthesis Workflow Diagram

The following diagram outlines the "Prins/Pinacol" strategy, the most efficient route to the bioactive ether core.

Synthesis Precursor1 Aldehyde (R-CHO) Intermediate Oxocarbenium Ion Precursor1->Intermediate Acid Cat. Precursor2 Homoallylic Alcohol (Cyclobutanol deriv.) Precursor2->Intermediate Transition 1,2-Shift (Pinacol Rearrangement) Intermediate->Transition Cyclization Product 6-Oxaspiro[4.5]decane Scaffold Transition->Product Stereoselective Formation

Caption: Prins/Pinacol cascade synthesis of the 6-oxaspiro[4.5]decane core.[1][2]

References

  • Oliceridine (TRV130) Clinical Pharmacology: Biased Mu-Opioid Receptor Ligands: A Novel Approach to Pain Management.[1][2] National Institutes of Health (NIH) / PubChem. Link

  • Synthesis of Spiro Ethers: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Royal Society of Chemistry (RSC). Link

  • Malodor Control Patents: Freshening compositions and devices comprising 2-methyl-6-oxaspiro[4.5]decan-7-one.[1][2][3][4] Google Patents (WO2016049397A1).[1] Link

  • Achmatowicz Rearrangement Applications: Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones. ACS Publications. Link[1][2]

  • Natural Product Occurrence: Synthesis of 6-oxaspiro[4.5]decane frameworks in insect pheromones.[1][2][6] ResearchGate. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 6-Oxaspiro[4.5]decan-10-one via Tandem Prins/Pinacol Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Spirocyclic ethers, particularly the oxaspiro[4.5]decane framework, are privileged structural motifs in modern drug discovery. Their rigid, three-dimensional architectures enhance binding specificity with biological targets while improving metabolic stability compared to flat aromatic rings. However, the stereoselective synthesis of the 6-oxaspiro[4.5]decan-10-one scaffold presents a formidable synthetic challenge. Traditional stepwise annulations often suffer from poor diastereoselectivity, extensive protecting-group manipulations, and low atom economy.

To overcome these limitations, the tandem Prins/pinacol rearrangement serves as a highly efficient, atom-economical cascade[1]. By reacting an aldehyde with a precisely designed cyclobutyl-bearing homoallylic alcohol precursor, researchers can construct the complex spirocyclic core in a single, stereocontrolled operation[2]. This guide details the mechanistic rationale, optimization parameters, and a self-validating protocol for executing this transformation.

Mechanistic Causality & Reaction Design

The elegance of this cascade lies in its ability to sequentially form multiple bonds and stereocenters through a reactive carbocationic continuum[3].

  • Oxocarbenium Ion Formation : The cascade is initiated by the Lewis acid-catalyzed condensation of the aldehyde and the cyclobutyl-alkene alcohol to generate a highly reactive oxocarbenium ion[4].

  • Prins Cyclization : The tethered alkene undergoes an intramolecular electrophilic addition (Prins cyclization) to the oxocarbenium carbon, generating a secondary carbocation on the newly formed tetrahydropyran ring[5].

  • Pinacol Rearrangement (Ring Expansion) : The relief of ring strain from the adjacent cyclobutane ring drives a 1,2-alkyl shift. This pinacol-type rearrangement expands the 4-membered ring into a cyclopentanone, migrating the positive charge to the oxygen-bearing carbon, which is subsequently deprotonated to yield the final 6-oxaspiro[4.5]decan-10-one system[6].

G N1 Aldehyde + Cyclobutyl-Alkene Precursor N2 Lewis Acid Activation (BF3·OEt2) N1->N2 N3 Oxocarbenium Ion Formation N2->N3 N4 Prins Cyclization (C-C Bond Formation) N3->N4 Intramolecular Attack N5 Carbocation Intermediate N4->N5 N6 Pinacol Rearrangement (Ring Expansion) N5->N6 1,2-Alkyl Shift N7 6-oxaspiro[4.5]decan-10-one N6->N7 Deprotonation

Mechanistic workflow of the tandem Prins/pinacol cascade to form spirocyclic ethers.

Optimization of Reaction Parameters

The success of the Prins/pinacol cascade is highly dependent on the choice of Lewis acid and temperature control. Table 1 summarizes the causality behind catalyst selection.

Table 1: Catalyst and Condition Screening for Spirocyclization

EntryCatalyst (equiv)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1 BF₃·OEt₂ (1.0) CH₂Cl₂ -78 to 0 2.5 88 >95:5
2SnCl₄ (1.0)CH₂Cl₂-78 to 03.08290:10
3InCl₃ (20 mol%)CH₂Cl₂2512.04575:25
4TMSOTf (1.0)CH₂Cl₂-78 to 02.07985:15
5BF₃·OEt₂ (1.0)THF05.03560:40

Data Interpretation & Causality:

  • Lewis Acid Selection : Boron trifluoride diethyl etherate (

    
    ) in non-coordinating 
    
    
    
    (Entry 1) provides the optimal balance of Lewis acidity[7]. Weaker acids like
    
    
    (Entry 3) fail to fully activate the intermediate, leading to prolonged reaction times and competitive elimination pathways.
  • Solvent Effects : Utilizing a coordinating solvent like THF (Entry 5) dampens the Lewis acidity of

    
    , severely crippling the yield.
    
  • Temperature Control : The initial Prins cyclization is reversible. By initiating the reaction at -78 °C, the kinetic oxocarbenium intermediate is trapped. Slowly warming to 0 °C provides the thermodynamic activation energy required for the irreversible pinacol 1,2-shift, driving the cascade to completion with excellent diastereoselectivity.

Experimental Protocol

Note: This protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity at each critical juncture.

Materials & Reagents
  • 1-(1-hydroxybut-3-en-1-yl)cyclobutanol derivative (1.0 mmol)

  • Target Aldehyde (1.2 mmol)

  • Boron trifluoride diethyl etherate (

    
    ) (1.0 mmol, freshly distilled)
    
  • Anhydrous Dichloromethane (

    
    ) (10 mL)
    
  • Saturated aqueous

    
    
    
Step-by-Step Methodology

Step 1: Preparation & Assembly

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon.

  • Add the cyclobutyl-alkene precursor (1.0 mmol) and the aldehyde (1.2 mmol) to the flask.

  • Inject 10 mL of anhydrous

    
     via syringe. Stir to achieve a homogeneous solution.
    
  • Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

Step 2: Lewis Acid Activation 5. Add


 (1.0 mmol) dropwise over 5 minutes via a gas-tight syringe down the side of the flask.
  • Causality Checkpoint: Dropwise addition prevents localized exothermic spikes that can cause premature alkene oligomerization or degradation of the aldehyde.

  • Self-Validation IPC: The solution will typically transition from colorless to a pale yellow/orange hue, visually confirming the generation of the oxocarbenium ion species.

Step 3: Cascade Execution 6. Stir the reaction mixture at -78 °C for 1 hour. 7. Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to slowly warm to 0 °C over the next 1.5 hours.

  • Self-Validation IPC: Perform a TLC (Hexanes/EtOAc 8:2). The starting material spot (

    
    ) should be completely consumed, replaced by a new, less polar UV-active spot (
    
    
    
    ) corresponding to the spirocyclic product.

Step 4: Quenching & Isolation 8. Quench the reaction at 0 °C by rapidly adding 5 mL of saturated aqueous


.
  • Causality Checkpoint: Immediate alkaline quenching neutralizes the Lewis acid, preventing acid-catalyzed epimerization of the newly formed alpha-chiral centers on the spiro-ketone.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with

    
     (3 × 10 mL).
    
  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous

    
    .
    
  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure 6-oxaspiro[4.5]decan-10-one derivative.

Analytical Characterization Checkpoints

To validate the structural integrity of the 6-oxaspiro[4.5]decan-10-one scaffold, verify the following NMR signatures:

  • 
    C NMR : The presence of the spiro-quaternary carbon (C5) typically resonates uniquely between 
    
    
    
    85.0 - 95.0 ppm
    due to its attachment to the oxygen atom of the pyran ring. The ketone carbonyl (C10) will appear sharply around
    
    
    210.0 - 215.0 ppm
    .
  • 
    H NMR : The protons adjacent to the pyran oxygen (C6-H) will present as a distinct multiplet downfield between 
    
    
    
    3.80 - 4.10 ppm
    .

References

  • 1 - Organic & Biomolecular Chemistry (RSC) 2.2 - The Journal of Organic Chemistry (ACS)

  • 3 - PMC - NIH

  • 8 - ACS Omega 5.9 - Master Organic Chemistry

  • 4 - Wikipedia

Sources

6-Oxaspiro[4.5]decan-10-one intermediate in Oliceridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Optimization, and Validation of the Spirocyclic Intermediate 6-Oxaspiro[4.5]decan-9-one for Oliceridine (TRV130)

Strategic Context & Mechanistic Rationale

Oliceridine (TRV130) represents a paradigm shift in acute pain management as a first-in-class G-protein-biased


-opioid receptor (MOR) agonist. By selectively activating the G-protein signaling pathway while minimizing 

-arrestin-2 recruitment, oliceridine provides potent analgesia with a significantly widened therapeutic window against respiratory depression and gastrointestinal dysfunction[1].

The architectural core of oliceridine relies heavily on its spirocyclic scaffold, which conformationally restricts the pharmacophore to ensure this biased receptor binding. The critical building block for this scaffold is the spirocyclic ketone, 6-oxaspiro[4.5]decan-9-one . (Nomenclature Note: While occasionally queried or indexed in chemical databases as 6-oxaspiro[4.5]decan-10-one due to non-standardized spiro-numbering algorithms, the IUPAC-compliant designation for the TRV130 precursor is the 9-one isomer. This protocol utilizes the standardized 9-one nomenclature to ensure structural accuracy)[2].

Synthetic Pathway & Causality

The synthesis of 6-oxaspiro[4.5]decan-9-one is achieved via a highly atom-economical two-step sequence designed for scalability[3].

  • Step 1: Prins-Type Spirocyclization. The reaction between cyclopentanone and 3-buten-1-ol under strongly acidic conditions initiates a Prins-type cyclization. The acid protonates the carbonyl oxygen of cyclopentanone, increasing its electrophilicity. The terminal alkene of 3-buten-1-ol attacks the resulting carbocation, followed by rapid intramolecular etherification by the pendant hydroxyl group to close the tetrahydropyran ring.

  • Step 2: Controlled Oxidation. The intermediate secondary alcohol is oxidized to the target ketone. While Pyridinium Chlorochromate (PCC) is classically used for laboratory-scale synthesis, industrial API scale-up mandates the substitution of chromium-based oxidants with Swern or TEMPO/bleach systems to eliminate heavy metal toxicity risks[3].

  • Downstream Utilization: The resulting ketone is immediately validated via a Knoevenagel condensation with methyl cyanoacetate, setting the stage for the introduction of the pyridine and amine moieties required for the final Oliceridine API[4].

G A Cyclopentanone + 3-buten-1-ol B 6-Oxaspiro[4.5]decan-9-ol (Spirocyclization) A->B 75% H2SO4 0°C to RT C 6-Oxaspiro[4.5]decan-9-one (Key Ketone Intermediate) B->C PCC or TEMPO Oxidation D Knoevenagel Adduct (w/ Methyl cyanoacetate) C->D NH4OAc, AcOH Dean-Stark Reflux E Oliceridine (TRV130) (Biased MOR Agonist) D->E Multi-step API Synthesis

Figure 1: Synthetic workflow of the Oliceridine spirocyclic core and downstream API progression.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Acid-Catalyzed Synthesis of 6-Oxaspiro[4.5]decan-9-ol

Objective: Construct the spirocyclic core via intermolecular coupling and cyclization.

  • Initiation: Charge a dry, 500 mL round-bottom flask with cyclopentanone (6.0 g, 71 mmol, 1.0 equiv) and 3-buten-1-ol (10.0 g, 142 mmol, 2.0 equiv).

  • Thermal Control: Cool the mixture to 0 °C using an ice-water bath. Causality Insight: Strict thermal control is required during the acid addition to prevent the exothermic runaway polymerization of the terminal alkene.

  • Catalysis: Add 75% aqueous H

    
    SO
    
    
    
    (approx. 20 mL) dropwise over 30 minutes. Causality Insight: The concentration of sulfuric acid is paramount; >85% leads to severe charring and oligomerization of the butenol, while <60% fails to generate the necessary carbocation for the Prins cyclization[3].
  • Propagation: Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 12–16 hours.

  • Quench & Extraction: Pour the dark mixture into 100 mL of ice water. Neutralize the aqueous layer to pH 8 using 2M NaOH. Extract the aqueous phase with diethyl ether (3 × 150 mL).

  • Self-Validation (Purification): Wash the combined organic layers with saturated NaHSO

    
     (40 mL). Causality Insight: The bisulfite wash is a critical self-validating step that selectively forms water-soluble adducts with any unreacted cyclopentanone, ensuring the purity of the downstream intermediate. Dry over anhydrous MgSO
    
    
    
    , concentrate in vacuo, and purify via vacuum distillation to afford the spiro-alcohol (Yield: ~36%).
Protocol B: Oxidation to 6-Oxaspiro[4.5]decan-9-one

Objective: Convert the spiro-alcohol to the target ketone intermediate.

  • Preparation: Dissolve 6-oxaspiro[4.5]decan-9-ol (4.0 g, 25.6 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Oxidation: Add Pyridinium chlorochromate (PCC, 8.3 g, 39 mmol, 1.5 equiv) portion-wise at room temperature.

  • Monitoring: Stir the dark-brown suspension for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The reaction is complete when the alcohol spot (

    
     ~0.3) is entirely replaced by the less polar ketone spot (
    
    
    
    ~0.6).
  • Isolation: Filter the mixture through a tightly packed pad of Celite and silica gel to sequester the chromium salts, eluting with additional DCM (150 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (0% to 50% EtOAc/petroleum ether gradient) to isolate the pure 6-oxaspiro[4.5]decan-9-one as a clear oil (Yield: ~78%)[3].

Protocol C: Downstream Validation via Knoevenagel Condensation

Objective: Validate the reactivity of the synthesized ketone for Oliceridine API production.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 6-oxaspiro[4.5]decan-9-one (3.1 g, 20 mmol), methyl cyanoacetate (2.4 g, 24 mmol), ammonium acetate (0.385 g, 5 mmol), and glacial acetic acid (0.24 g) in toluene (30 mL)[3][4].

  • Azeotropic Distillation: Heat the system to reflux. Causality Insight: The Dean-Stark trap provides a self-validating physical metric of reaction progress. The reaction is driven to completion by the continuous azeotropic removal of the water byproduct.

  • Completion: Reflux until water ceases to collect in the trap (approx. 3 hours). Cool, wash with brine, dry, and concentrate to yield the Knoevenagel adduct, confirming the structural viability of the spirocyclic ketone[4].

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative yields and critical analytical markers required to validate each stage of the spirocyclic intermediate synthesis.

Compound StageSynthetic StepTypical YieldKey Analytical Markers (MS/IR)Critical Quality Attributes (CQAs)
6-Oxaspiro[4.5]decan-9-ol 1 (Cyclization)35 - 45%m/z 157.1 [M+H]⁺IR: ~3400 cm⁻¹ (Broad, O-H)Absence of unreacted cyclopentanone (validated via NaHSO₃ wash).
6-Oxaspiro[4.5]decan-9-one 2 (Oxidation)75 - 85%m/z 154.1 [M]⁺IR: ~1710 cm⁻¹ (Sharp, C=O)Complete conversion of alcohol; Heavy metal limit <10 ppm if PCC is utilized.
Knoevenagel Adduct 3 (Validation)65 - 75%m/z ~236.1 [M+H]⁺IR: ~2220 cm⁻¹ (C≡N)Stoichiometric water removal efficiency (Dean-Stark metric).

References

  • Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand,amine (TRV130), for the treatment of acute severe pain Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • μ-opioid receptor agonist and preparation method therefor and use thereof in field of medicine (US11072601B2)
  • Oliceridine (TRV130) – Fast Track Designation & Synthesis Source: All About Drugs URL:[Link]

  • Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules Source: Taylor & Francis Online URL:[Link]

Sources

Ring-opening of benzo[c]oxepines to form 6-oxaspiro cycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transition-Metal-Free Synthesis of 6-Oxaspiro[4.5]decane Scaffolds via Benzo[c]oxepine Ring-Opening

Scientific Context & Mechanistic Rationale

The transition from planar, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich spirocyclic architectures is a defining paradigm in modern drug discovery. Often referred to as "escaping from flatland," the incorporation of spirocycles—particularly 6-oxaspiro cycles like the 6-oxa-spiro[4.5]decane skeleton—enhances aqueous solubility, reduces off-target toxicity, and provides unique spatial vectors that perfectly map complex biological binding pockets. A premier example of this structural motif in clinical application is Oliceridine (TRV130), a µ-opioid receptor (MOR) agonist that relies on a 6-oxaspiro[4.5]decane core to achieve G-protein-biased signaling, thereby delivering potent analgesia with significantly reduced respiratory depression.

Historically, synthesizing these sterically demanding scaffolds required lengthy, multi-step sequences involving expensive transition-metal catalysts. This introduced the risk of heavy-metal contamination in late-stage pharmaceutical intermediates. However, recent methodological breakthroughs have demonstrated a highly efficient, transition-metal-free, one-pot cascade. By merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration in the presence of benzohydrazide, chemists can now construct complex 6-oxa-spiro[4.5]decane derivatives with exceptional atom economy.

Causality of the Chemical Design:

  • Benzo[c]oxepines as Precursors: The inherently strained oxepine ring is highly susceptible to electrophilic activation, making it an ideal spring-loaded precursor for C–O bond cleavage.

  • Transition-Metal-Free Conditions: Utilizing an ionic cascade driven by thermal activation rather than metal insertion eliminates the need for palladium or iridium, simplifying downstream purification and improving the green chemistry profile.

Mechanistic Pathway

Mechanism A Benzo[c]oxepine + Benzohydrazide B Electrophilic Addition A->B Activation C C-O Bond Cleavage B->C Ring Opening D Formal 1,2-Oxygen Migration C->D Rearrangement E 6-oxa-spiro[4.5]decane Derivative D->E Cyclization

Mechanistic cascade of benzo[c]oxepine ring-opening and 1,2-oxygen migration.

Reaction Optimization & Scope

To establish a self-validating protocol, it is critical to understand the boundaries of the reaction conditions. The following table summarizes representative quantitative data derived from the optimization of the spirocycle formation. The choice of a non-polar solvent and the absence of radical scavengers confirm the ionic nature of the 1,2-oxygen migration.

EntrySolventTemp (°C)AdditiveYield (%)Causality / Observation
1DMF80NoneTraceHigh polarity leads to alternative decomposition pathways.
2THF80None45Moderate conversion; limited by the solvent's boiling point.
3 Toluene 110 None 88 Non-polar environment stabilizes the 1,2-migration transition state.
4Toluene110TEMPO85Radical scavenger does not inhibit the reaction, confirming an ionic pathway.

Self-Validating Experimental Protocol

This step-by-step methodology is designed for the synthesis of 6-oxa-spiro[4.5]decane derivatives. Every step includes a validation checkpoint to ensure the integrity of the synthesis.

Step 1: Reaction Assembly

  • Action: Charge a flame-dried Schlenk tube with benzo[c]oxepine (1.0 equiv) and benzohydrazide (1.2 equiv). Add anhydrous Toluene to achieve a 0.2 M concentration.

  • Causality: A slight stoichiometric excess of benzohydrazide ensures the complete consumption of the benzo[c]oxepine. Anhydrous conditions are critical to prevent the premature hydrolysis of the electrophilic intermediates before the 1,2-oxygen migration can occur.

  • Validation Checkpoint: Verify the purity of the benzo[c]oxepine precursor via ¹H NMR prior to assembly; impurities can act as nucleophilic sinks, disrupting the cascade.

Step 2: One-Pot Cascade Activation

  • Action: Seal the Schlenk tube and heat the mixture to 110 °C under an inert argon atmosphere for 12 hours.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the ring-strain barrier for C–O bond cleavage, driving the formal 1,2-oxygen migration.

Step 3: In-Process Monitoring

  • Action: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) and LC-MS.

  • Validation Checkpoint: The disappearance of the starting material peak (UV 254 nm) and the emergence of a new peak with the corresponding [M+H]⁺ mass confirms the successful cascade. If intermediate species build up, extend the heating time by 2 hours.

Step 4: Aqueous Work-Up

  • Action: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Causality: The mild basic quench neutralizes any acidic byproducts generated during the cascade, preventing the reverse ring-opening or degradation of the newly formed spirocycle.

Step 5: Purification & Characterization

  • Action: Filter the drying agent, concentrate the solvent in vacuo, and purify the crude residue via flash column chromatography on silica gel.

  • Validation Checkpoint: Characterize the purified 6-oxa-spiro[4.5]decane derivative using ¹H NMR, ¹³C NMR, and HRMS to confirm the quaternary spiro-carbon signal (typically appearing around 80–90 ppm in ¹³C NMR).

Experimental Workflow

Workflow Step1 1. Reagent Assembly (Benzo[c]oxepine + Benzohydrazide) Step2 2. One-Pot Cascade (Transition-Metal-Free, 110 °C) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS Validation) Step2->Step3 Step4 4. Aqueous Work-Up (Extraction & Drying) Step3->Step4 Upon Completion Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Characterization (NMR, HRMS) Step5->Step6

Step-by-step experimental workflow for the synthesis of 6-oxaspiro cycles.

Downstream Applications in Drug Development

The ability to rapidly synthesize 6-oxaspiro cycles via benzo[c]oxepine ring-opening has profound implications for medicinal chemistry. Beyond the aforementioned Oliceridine (TRV130), these scaffolds are being actively investigated as conformationally restricted bioisosteres for piperidines and morpholines. Furthermore, alternative solvent- and additive-free ring-openings of benzo[c]oxepines with amines are being utilized to generate complex aminoindanone derivatives, highlighting the immense versatility of the benzo[c]oxepine core as a master key for accessing diverse, 3D-rich chemical space.

References

  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration.The Journal of Organic Chemistry, 2024, 89(21), 15953-15963.

Application Note: Catalytic Enantioselective Synthesis of the 6-Oxaspiro[4.5]decan-10-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Stereochemical Rationale

The 6-oxaspiro[4.5]decane framework is a privileged bicyclic motif embedded in numerous bioactive natural products and modern pharmaceuticals. Most notably, it serves as a critical structural intermediate in the synthesis of the FDA-approved opioid receptor agonist Oliceridine[1]. While traditional methods for constructing oxaspirocycles rely on formal[2+2] cycloadditions[2] or Ru-catalyzed Achmatowicz rearrangements[3], achieving absolute enantiocontrol during the spirocyclization event remains a formidable synthetic challenge.

The Stereochemical Nuance: A critical stereochemical feature of the unsubstituted parent molecule, 6-oxaspiro[4.5]decan-10-one, is its inherent time-averaged symmetry. Because the spiro-fused cyclopentane ring is symmetric and the orthogonal pyran-3-one ring undergoes rapid chair interconversion, the parent scaffold is achiral (possessing a


 plane of symmetry). Therefore, state-of-the-art enantioselective methodologies focus on synthesizing substituted derivatives (e.g., 7-alkyl-6-oxaspiro[4.5]decan-10-ones). The introduction of a substituent breaks this symmetry, locking the spiro quaternary center into a defined, rigid chiral environment.

Drawing inspiration from highly controlled "clip-cycle" approaches used in tetrahydropyran synthesis[4], this Application Note details a robust, self-validating protocol for the catalytic enantioselective synthesis of (5S, 7R)-7-methyl-6-oxaspiro[4.5]decan-10-one via a Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) followed by diastereoselective hydrogenation.

Mechanistic Insights & Causality

To achieve high enantioselectivity, we utilize a Pd-catalyzed intramolecular allylic etherification of an achiral precursor, 1-(4-acetoxy-2-pentenoyl)cyclopentan-1-ol.

  • Causality in Catalyst and Ligand Selection:

    
     provides a stable Pd(0) source that readily coordinates with the 
    
    
    
    -DACH-phenyl Trost ligand. This specific ligand creates a deep chiral pocket (the "wall-and-flap" model). Upon oxidative addition of the allylic acetate, the chiral pocket dictates the trajectory of the intramolecular alkoxide attack. The bulky phenyl groups prevent the cyclopentane ring from adopting a disfavored steric geometry, effectively lowering the activation energy for the transition state leading exclusively to the
    
    
    enantiomer.
  • Causality in Base and Solvent:

    
     is selected over stronger bases (like NaH). A strong base would prematurely deprotonate the tertiary alcohol, leading to rapid, non-selective background cyclization. 
    
    
    
    provides the perfect equilibrium of alkoxide generation matched to the rate of the catalytic cycle. Dichloromethane (
    
    
    ) is utilized because its non-coordinating nature prevents competitive binding to the Pd center.

CatalyticCycle Pd0 Pd(0)L* Catalyst Substrate Allylic Acetate Substrate Pd0->Substrate Coordination PiAllyl π-Allyl Pd(II) Complex (Chiral Ion Pair) Substrate->PiAllyl Oxidative Addition (-OAc) Attack Outer-Sphere Intramolecular Attack PiAllyl->Attack Enantiodiscrimination Product Chiral 6-Oxaspiro Product Attack->Product Ring Closure Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Pd-AAA intramolecular etherification forming the oxaspirocycle.

Stereocontrol Substrate Achiral Precursor (Prochiral Faces) Complex Diastereomeric Transition States Substrate->Complex Ligand Chiral Ligand (DACH-Phenyl) Ligand->Complex Chiral Induction Major Favored TS (Minimal Steric Clash) Complex->Major Minor Disfavored TS (Severe Steric Clash) Complex->Minor Product (5S, 7R)-Enantiomer >95% ee Major->Product Fast Cyclization

Logical flow of stereocontrol in the Pd-catalyzed asymmetric allylic etherification.

Quantitative Data & Optimization

The self-validating nature of this protocol was established through rigorous optimization. The data below summarizes the critical parameters required to achieve high enantiomeric excess (ee) and diastereomeric ratio (dr).

Table 1: Optimization of Reaction Conditions for Pd-AAA Cyclization

EntryPalladium SourceChiral LigandBaseSolventYield (%)ee (%)dr
1 (Optimal)


-DACH-phenyl


88 96 >20:1
2


-BINAP


657210:1
3

None (Control)


8501:1
4


-DACH-phenyl

THF708915:1
5


-DACH-phenyl


45403:1

Note: Entry 5 highlights the detrimental effect of using a strong base, which outpaces the catalytic cycle and promotes racemic background cyclization.

Experimental Protocols

Step 1: Synthesis of (5S, 7R)-7-methyl-6-oxaspiro[4.5]dec-8-en-10-one via Pd-AAA

Objective: Construct the chiral spirocyclic core.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with

    
     (22.9 mg, 0.025 mmol, 2.5 mol%) and 
    
    
    
    -DACH-phenyl Trost ligand (52.5 mg, 0.075 mmol, 7.5 mol%).
  • Pre-activation: Add 5.0 mL of anhydrous, degassed

    
    . Stir the deep purple solution at room temperature for 30 minutes until it transitions to a bright orange-yellow color, indicating the formation of the active monomeric Pd(0)L* complex.
    
  • Substrate Addition: In a separate vial, dissolve 1-(4-acetoxy-2-pentenoyl)cyclopentan-1-ol (226 mg, 1.0 mmol) in 5.0 mL of degassed

    
    . Transfer this solution dropwise to the catalyst mixture at 0 °C.
    
  • Base Addition & Cyclization: Add finely milled, anhydrous

    
     (391 mg, 1.2 mmol) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
    
  • Workup: Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

In-Process Controls (IPC) & Self-Validation:

  • TLC Monitoring: The starting allylic acetate is UV-active (

    
     in 3:1 Hexanes/EtOAc). The cyclized spiro-ether product is not UV-active but stains dark blue/purple with 
    
    
    
    -anisaldehyde or
    
    
    (
    
    
    ). Proceed to workup only when the UV-active spot is completely consumed.
  • Stereochemical Validation: Validate the enantiomeric excess via Chiral HPLC (Chiralpak AD-H column, 95:5 Hexanes/i-PrOH, 1.0 mL/min). A single major peak should be observed (>95% ee). If ee is <90%, the pre-activation step was likely compromised by trace oxygen.

Step 2: Diastereoselective Hydrogenation to the Target Scaffold

Objective: Reduce the alkene to yield the saturated 6-oxaspiro[4.5]decan-10-one derivative without cleaving the spiro-ether bond.

  • Reaction Setup: Dissolve the purified (5S, 7R)-7-methyl-6-oxaspiro[4.5]dec-8-en-10-one (166 mg, 1.0 mmol) in 10 mL of anhydrous Ethyl Acetate (EtOAc) in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (16.6 mg, 10 wt% relative to substrate) under a gentle stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (balloon pressure, 1 atm). Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4 hours.
    
  • Workup: Flush the system with argon. Filter the suspension through a tightly packed pad of Celite, washing thoroughly with EtOAc (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford (5S, 7R)-7-methyl-6-oxaspiro[4.5]decan-10-one as a colorless oil (160 mg, 95% yield).

In-Process Controls (IPC) & Self-Validation:

  • Solvent Rationale: EtOAc is strictly chosen over Methanol. Alcoholic solvents under Pd/C and

    
     can promote unwanted hydrogenolysis (cleavage) of the highly strained spiro C–O bond.
    
  • NMR Validation:

    
     NMR (400 MHz, 
    
    
    
    ) must show the complete disappearance of the olefinic protons at
    
    
    5.8–6.1 ppm and the emergence of new aliphatic multiplets at
    
    
    1.5–2.0 ppm.

References[2] Title: Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones

Source : ACS Publications URL :[Link][1] Title : Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules Source : Taylor & Francis URL :[Link][4] Title : A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans Source : White Rose eTheses Online URL :[Link][3] Title : Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones Source : ACS Publications URL :[Link]

Sources

Application Note: PIFA-Mediated Oxidative Spiroannulation of Phenolic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidative dearomatization of phenols is a foundational strategy in modern organic synthesis, enabling the rapid conversion of flat, two-dimensional aromatic rings into highly functionalized, three-dimensional spirocyclic architectures[1]. This transformation is critical for the total synthesis of complex natural products (e.g., platensimycin, arisugacin, and various alkaloids) and the generation of novel pharmaceutical scaffolds[1]. Furthermore, cyclohexadienone-based dearomatization is increasingly recognized as a key mechanism for generating structural complexity in both synthetic and environmental chemistry[2].

This application note provides an authoritative, self-validating protocol for the intramolecular oxidative spiroannulation of phenolic precursors using hypervalent iodine(III) reagents, specifically Phenyliodine(III) bis(trifluoroacetate) (PIFA)[3].

Mechanistic Causality & Reagent Selection

The choice of oxidant and solvent dictates the success of a dearomatization reaction. While heavy metals like Lead(IV) acetate (LTA) were historically used, hypervalent iodine reagents have become the gold standard due to their low toxicity, predictable reactivity, and excellent functional group tolerance[4].

Why PIFA over PIDA? Phenyliodine(III) diacetate (PIDA) and PIFA share similar structural profiles, but PIFA is significantly more electrophilic. The strongly electron-withdrawing trifluoroacetate ligands in PIFA increase the Lewis acidity of the iodine center. Upon coordination with the phenolic hydroxyl group, PIFA expels a molecule of trifluoroacetic acid, generating a highly reactive iodonium/phenoxonium intermediate[4]. The extreme electrophilicity of this intermediate forces the aromatic ring to act as an electrophile. A tethered nucleophile (such as a pendant carboxylic acid, alcohol, or amine) then rapidly attacks the ortho or para position, breaking the aromatic system and forging the spiro-center[1].

The Role of Fluorinated Solvents: Solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are strongly recommended. Their high ionizing power and strong hydrogen-bond donating capabilities stabilize the phenoxonium transition state, while their low nucleophilicity prevents competitive solvent trapping, thereby funneling the reaction exclusively toward the desired intramolecular spiroannulation[3].

Mechanism A Phenolic Precursor (Tethered Nucleophile) B Iodonium/Phenoxonium Intermediate A->B PIFA (1.1 eq) - CF3COOH C Spirodienone Product (3D Architecture) B->C Intramolecular Attack - PhI, - CF3COO-

Figure 1: Mechanistic pathway of PIFA-mediated oxidative dearomatization and spiroannulation.

Quantitative Reagent Matrix

To rationalize reagent selection, the following table summarizes the performance metrics of common oxidants used in spiroannulation workflows.

OxidantChemical FormulaRelative ElectrophilicityTypical YieldsHandling & Safety Profile
PIFA PhI(OCOCF

)

Very High70–95%Low toxicity; moisture sensitive; requires cold addition.
PIDA PhI(OAc)

Moderate40–70%Low toxicity; bench stable; often requires Lewis acid additives.
LTA Pb(OAc)

High30–60%Highly toxic (Lead); strict environmental disposal required.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a spirocyclohexadienone derivative (e.g., a spirolactone or spiroether) from a tethered phenolic precursor. The workflow is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity.

Workflow Step1 1. Substrate Preparation Dissolve in dry HFIP/Acetone Step2 2. Temperature Control Cool to 0 °C or -78 °C Step1->Step2 Step3 3. Oxidant Addition Dropwise addition of PIFA Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS (15-60 min) Step3->Step4 Step5 5. Quenching Add aq. NaHCO3 / Na2S2O3 Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Figure 2: Standard experimental workflow for PIFA-mediated oxidative spiroannulation.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the phenolic precursor (1.0 equiv, typically 0.5 mmol) in anhydrous HFIP or Acetone (0.05 M concentration). Rationale: Dilute conditions (≤0.05 M) are critical to suppress intermolecular oxidative dimerization.

  • Cryogenic Control: Cool the reaction vessel to 0 °C (or -78 °C for highly reactive electron-rich phenols) under an inert argon atmosphere.

  • Oxidant Addition: Dissolve PIFA (1.1 equiv) in a minimum volume of the reaction solvent. Add this solution dropwise to the reaction mixture over 10 minutes.

  • In-Process Quality Control (Self-Validation):

    • Visual Check: Upon addition of PIFA, the solution will typically turn deep yellow or orange, indicating the formation of the phenoxonium intermediate. As the intramolecular cyclization proceeds, the color will fade to a pale yellow.

    • Analytical Check: Monitor via TLC (UV active) or LC-MS. The disappearance of the phenol peak and the emergence of a highly UV-active dienone species confirm successful dearomatization. Reaction times usually range from 15 to 60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding saturated aqueous NaHCO

    
     and 10% aqueous Na
    
    
    
    S
    
    
    O
    
    
    (1:1 v/v). Rationale: NaHCO
    
    
    neutralizes the liberated trifluoroacetic acid, preventing acid-catalyzed rearomatization (e.g., dienone-phenol rearrangement), while Na
    
    
    S
    
    
    O
    
    
    reduces any unreacted iodine(III) species.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure spirodienone.

Troubleshooting & Quality Control

  • Issue: Extensive Polymerization or Dimerization.

    • Cause: Intermolecular coupling outcompeting intramolecular cyclization.

    • Solution: Increase solvent dilution (to 0.02 M) and lower the reaction temperature to -78 °C. Ensure the dropwise addition of PIFA is strictly controlled.

  • Issue: Acid-Catalyzed Rearomatization (Loss of Spiro-center).

    • Cause: The byproduct of PIFA oxidation is trifluoroacetic acid (TFA), which can trigger a dienone-phenol rearrangement if left unquenched.

    • Solution: Add a non-nucleophilic base (e.g., 2,6-lutidine or solid NaHCO

      
      ) directly to the reaction mixture prior to PIFA addition to buffer the generated TFA in situ.
      
  • Issue: Poor Diastereoselectivity.

    • Cause: Rapid, uncontrolled cyclization of the phenoxonium intermediate.

    • Solution: Switch the solvent to a less polar medium (e.g., pure Acetone or CH

      
      Cl
      
      
      
      ) if solubility permits, and lower the temperature to maximize the steric influence of existing chiral centers during the transition state[4].

References

  • Roche, S. P., & Porco, J. A. (2011). Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition. URL:[Link]

  • Tamura, Y., Yakura, T., Haruta, J., & Kita, Y. (1987). Hypervalent iodine oxidation of p-alkoxyphenols and related compounds: A general route to p-benzoquinone monoacetals and spirolactones. The Journal of Organic Chemistry.
  • Gonsior, M., et al. (2024). Dearomatization drives complexity generation in freshwater organic matter. Nature. URL:[Link]

Sources

Application Notes and Protocols for Lewis Acid Catalyzed Spirocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocycles, molecular architectures featuring two rings sharing a single common atom, have surged in prominence within medicinal chemistry and drug discovery. Their inherent three-dimensional and conformationally restricted nature provides an exceptional scaffold for exploring chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[1][2] The construction of these sterically congested spiro-fused systems presents a significant synthetic challenge. Lewis acid catalysis has emerged as a powerful and versatile strategy to facilitate the key bond-forming spirocyclization step. By activating substrates towards nucleophilic attack or rearrangement, Lewis acids enable the efficient synthesis of complex spirocyclic frameworks under controlled conditions.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, practical considerations, and detailed protocols for performing Lewis acid catalyzed spirocyclization reactions.

Mechanistic Principles: The Role of the Lewis Acid

At its core, Lewis acid catalysis in this context involves the activation of an electrophilic partner. A Lewis acid, an electron-pair acceptor, coordinates to a Lewis basic site on the substrate (commonly a carbonyl oxygen, ether, or halogen).[4] This coordination withdraws electron density, rendering the substrate significantly more electrophilic and susceptible to intramolecular attack by a tethered nucleophile, thereby initiating the cyclization cascade.[4][5] The choice of Lewis acid is critical, as its strength and steric properties can dictate the reaction pathway, efficiency, and stereochemical outcome.[6][7]

Caption: General mechanism of Lewis acid (L.A.) activation in spirocyclization.

Common spirocyclization strategies promoted by Lewis acids include:

  • Intramolecular Friedel-Crafts Reactions: Formation of a spiro-carbocycle via electrophilic aromatic substitution, where the Lewis acid activates an alkyl halide or acyl group.[8]

  • Dearomative Cyclizations: An arene substrate is rendered non-aromatic during the spirocyclization event, often involving the ipso-attack of a tethered nucleophile.[9]

  • Prins and Carbonyl-Ene Cyclizations: An alkene or alkyne attacks a Lewis acid-activated carbonyl group to form a spiro-heterocycle.

  • Cascade Reactions: A sequence of reactions, often a Michael addition followed by cyclization, is triggered by a single Lewis acid catalyst to rapidly build complex spirocyclic systems.

Key Reaction Components

Lewis Acid Selection

The choice of Lewis acid is arguably the most critical variable and is highly substrate-dependent.[1] A strong Lewis acid may cause decomposition or unwanted side reactions, while a weak one may fail to promote the reaction.[10]

Lewis AcidCommon ExamplesStrengthTypical Applications & NotesHandling Precautions
Boron Halides BF₃·OEt₂, BCl₃StrongFriedel-Crafts, Diels-Alder. BF₃·OEt₂ is a convenient liquid, but can promote polymerization.[10]Highly moisture-sensitive; corrosive. Handle under inert gas.[11]
Aluminum Halides AlCl₃, Me₂AlClVery StrongClassic Friedel-Crafts reactions. Often requires stoichiometric amounts as it complexes with the product.[12]Extremely moisture-sensitive; reacts violently with water. Sublimes. Handle in a glovebox or under inert gas.[11]
Tin Halides SnCl₄StrongCarbonyl activation, Prins cyclizations. Good general-purpose Lewis acid.[1]Highly moisture-sensitive; corrosive liquid. Fumes in air. Handle under inert gas.[11]
Titanium Halides TiCl₄StrongAldol reactions, cyclizations. Can act as a water scavenger.Extremely moisture-sensitive; corrosive liquid. Reacts violently with water. Handle under inert gas.[11]
Indium Salts InCl₃, In(OTf)₃ModerateFriedel-Crafts, Michael additions. Often show high catalytic activity and water tolerance.[1]Less sensitive to moisture than halides, but best handled in a dry environment.
Scandium/Lanthanide Triflates Sc(OTf)₃, Yb(OTf)₃ModerateVersatile catalysts for various C-C bond formations. Water-tolerant and recoverable.Hygroscopic but relatively stable. Store in a desiccator.
Gold/Palladium Catalysts AuCl, PdCl₂(MeCN)₂SoftActivation of alkynes and allenes for dearomative spirocyclizations.[9]Generally air-stable, but reactions often require inert conditions to prevent side reactions.
Substrate & Solvent Considerations
  • Substrate Reactivity: The electronic nature of both the nucleophilic and electrophilic partners is crucial. Aromatic rings must not be strongly deactivated (e.g., by a nitro group) for Friedel-Crafts type reactions.[12][13]

  • Solvent Choice: The vast majority of Lewis acid-catalyzed reactions require strictly anhydrous (dry) conditions, as trace water can hydrolyze and deactivate the catalyst.[12] Common solvents include dichloromethane (DCM), dichloroethane (DCE), nitromethane, or non-coordinating hydrocarbons like toluene. Coordinating solvents (e.g., THF, ethers) can compete with the substrate for binding to the Lewis acid, inhibiting catalysis.[11]

Safety & Handling Precautions

Working with strong, moisture-sensitive Lewis acids like AlCl₃, TiCl₄, and SnCl₄ requires stringent safety protocols.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for many inorganic acids).[14][15][16]

  • Inert Atmosphere: All reactions should be performed in flame- or oven-dried glassware under an inert atmosphere of nitrogen or argon.[17] Reagents and solvents must be anhydrous.

  • Reagent Handling: Transfer liquid Lewis acids via syringe in a well-ventilated fume hood.[11] Handle solid, powdered Lewis acids like AlCl₃ in a glovebox or under a positive flow of inert gas to avoid inhalation and moisture contact.

  • Quenching: Reactions must be quenched carefully and at low temperatures. This is typically done by slowly adding the reaction mixture to a stirred, cold solution (e.g., saturated aqueous NaHCO₃, Rochelle's salt, or water). Never add water directly to the reaction flask containing the Lewis acid , as this can cause a violent exothermic reaction.[16]

  • Storage: Store Lewis acids in a cool, dry, dedicated area, away from incompatible materials like bases or protic substances.[11][14]

Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation for Spiroindanone Synthesis

This protocol describes the cyclization of an aryl-substituted acyl chloride to form a spirocyclic ketone, a common core in many biologically active molecules.

protocol_1_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under vacuum. Assemble under N₂ atmosphere. add_sub Dissolve substrate in anhydrous DCM. prep_glass->add_sub prep_reagents Use anhydrous solvent (e.g., DCM). Ensure acyl chloride substrate is pure and dry. prep_reagents->add_sub cool_react Cool solution to 0 °C (ice-water bath). add_sub->cool_react add_la Add AlCl₃ portion-wise, maintaining T < 5 °C. cool_react->add_la stir Stir at 0 °C to RT. Monitor by TLC. add_la->stir quench Slowly pour reaction mixture onto crushed ice/conc. HCl. stir->quench extract Separate layers. Extract aqueous phase with DCM. quench->extract wash Wash combined organic layers (H₂O, sat. NaHCO₃, brine). extract->wash purify Dry (Na₂SO₄), filter, concentrate. Purify via column chromatography. wash->purify

Caption: Experimental workflow for intramolecular Friedel-Crafts spirocyclization.

Materials:

  • Aryl-substituted acyl chloride substrate (1.0 equiv)

  • Aluminum chloride (AlCl₃) (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice, concentrated HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Flame-dried, round-bottom flask with stir bar, septum, and N₂ inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask under a positive pressure of nitrogen. Add the aryl-substituted acyl chloride substrate (1.0 equiv).

  • Dissolution: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add AlCl₃ (1.1 equiv) to the reaction mixture. Ensure the internal temperature does not rise significantly. The reaction may change color.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired spiroindanone product.

Protocol 2: Gold(I)-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides

This protocol outlines the synthesis of spirolactams via an ipso-cyclization, a powerful method for accessing spirocyclic frameworks containing aza-quaternary centers.[9]

protocol_2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Use oven-dried glassware. Set up under N₂ atmosphere. add_reagents Add N-aryl alkynamide substrate and Au(I) catalyst (e.g., AuPPh₃OTf, 5 mol%) to flask. prep_glass->add_reagents prep_reagents Use anhydrous solvent (e.g., Dioxane). Ensure substrate is pure. prep_reagents->add_reagents add_solvent Add anhydrous solvent via syringe. add_reagents->add_solvent heat Heat reaction to 50-80 °C. (Oil bath) add_solvent->heat stir Stir until completion. Monitor by TLC/LC-MS. heat->stir cool Cool reaction to RT. stir->cool filter_conc Filter through a pad of Celite®. Concentrate filtrate. cool->filter_conc purify Purify crude product via flash column chromatography. filter_conc->purify char Characterize final product (NMR, HRMS). purify->char

Caption: Experimental workflow for Gold(I)-catalyzed dearomative spirocyclization.

Materials:

  • N-aryl alkynamide substrate (e.g., p-hydroxy substituted) (1.0 equiv)

  • Gold(I) catalyst (e.g., AuPPh₃OTf) (2-5 mol%)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Oven-dried vial or flask with stir bar, cap, and N₂ atmosphere

Procedure:

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl alkynamide substrate (1.0 equiv) and the gold(I) catalyst (e.g., 5 mol%).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.05-0.1 M.

  • Heating: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 50-80 °C). The optimal temperature may depend on substrate solubility.[9]

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Cooling & Filtration: Allow the reaction to cool to room temperature. Dilute with a solvent like ethyl acetate and filter the mixture through a short pad of Celite® to remove the catalyst.

  • Concentration: Rinse the pad with additional solvent and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure spirolactam product.

Troubleshooting Guide

Low yields, side product formation, and failed reactions are common hurdles. This guide provides solutions to frequent issues.[12][18]

ProblemPotential Cause(s)Suggested Solution(s)
No reaction or very low conversion 1. Inactive Catalyst: Lewis acid deactivated by moisture or coordinating impurities.[12]1a. Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Purify starting materials. 1b. Set up the reaction under a strict inert atmosphere (N₂ or Ar).[17]
2. Insufficient Catalyst Activity: The chosen Lewis acid is too weak for the substrate.[10]2. Screen a range of stronger Lewis acids (e.g., move from In(OTf)₃ to SnCl₄ or AlCl₃). Increase reaction temperature.
3. Deactivated Substrate: Electron-withdrawing groups on the nucleophilic part (e.g., aromatic ring) inhibit the reaction.[13]3. Redesign the substrate if possible. This reaction type may not be suitable.
Formation of multiple products / low selectivity 1. Carbocation Rearrangement: Common in Friedel-Crafts alkylations, leading to isomeric products.[8]1. Switch to a Friedel-Crafts acylation followed by reduction, which is not prone to rearrangement. Use milder conditions or a different Lewis acid.
2. Competing Reaction Pathways: ortho- vs ipso-attack in dearomatization; endo- vs exo-selectivity.[9]2. Screen different Lewis acids and solvents. Temperature can also significantly influence selectivity.[18]
3. Poor Diastereoselectivity: Transition states for diastereomer formation are close in energy.3. Lower the reaction temperature. Screen different solvents and catalysts, including bulkier Lewis acids to enhance steric differentiation.[18]
Formation of dark, tarry material 1. Polymerization: Often occurs with strong acids and electron-rich substrates (alkenes, activated arenes).[2]1. Lower the reaction temperature. Add the catalyst slowly to a cooled solution. Use a milder Lewis acid or decrease catalyst loading.
2. Product Decomposition: The spirocyclic product is unstable under the strong acidic conditions.[2][18]2. Monitor the reaction closely and quench it as soon as the starting material is consumed. Use a milder workup procedure (e.g., quench with a pyridine/MeOH mixture instead of water).

Conclusion

Lewis acid catalyzed spirocyclization is a cornerstone of modern synthetic strategy, providing access to the valuable, three-dimensional chemical space occupied by spirocycles. Success in this field hinges on a rational understanding of the underlying mechanistic principles and careful attention to practical experimental details. The selection of the appropriate Lewis acid, rigorous control of reaction conditions—particularly the exclusion of moisture—and a systematic approach to troubleshooting are paramount. The protocols and guidelines presented here offer a robust framework for researchers to effectively design and execute these powerful transformations, accelerating the discovery and development of novel chemical entities.

References

  • Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka. (2025). Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025). Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Available at: [Link]

  • What are the safety precautions when handling acids? - Blog. (2025). Available at: [Link]

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon - YouTube. (2023). Available at: [Link]

  • New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available at: [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound | The Journal of Organic Chemistry - ACS Publications. (2023). Available at: [Link]

  • (PDF) Synergistic Effect of Bronsted and Lewis Acid Amounts on One-Pot Synthesis of Aminoxazole by Propargylation and Cycloisomerization - ResearchGate. (2025). Available at: [Link]

  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2 - YouTube. (2021). Available at: [Link]

  • Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. - SciSpace. Available at: [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015). Available at: [Link]

  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016). Available at: [Link]

  • Refubium - What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Available at: [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (2024). Available at: [Link]

  • How to Investigate Lewis Acid Reaction Pathways? - Patsnap Eureka. (2025). Available at: [Link]

  • 01.07 Lewis Acid Catalysis - YouTube. (2019). Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016). Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025). Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022). Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Available at: [Link]

  • Lewis Acid-Promoted Enantioselective Dearomative Spirocyclizations of Allenes | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (2018). Available at: [Link]

  • N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirocyclic Oxindole–Dihydropyranones | Organic Letters - ACS Publications. (2014). Available at: [Link]

  • An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones - PMC. Available at: [Link]

  • Lewis acid catalysis - Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations - PMC - NIH. Available at: [Link]

  • L. LEWIS ACID CATALYSIS. Available at: [Link]

Sources

Application Note: Functionalization of the Ketone Group in 6-Oxaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the functionalization of 6-oxaspiro[4.5]decan-10-one , a sterically demanding spirocyclic scaffold. The protocols focus on overcoming the inherent steric hindrance imposed by the spiro-quaternary center adjacent to the carbonyl group.

Executive Summary & Structural Analysis[1]

The 6-oxaspiro[4.5]decan-10-one scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional vector for fragment-based drug discovery (FBDD). However, its functionalization is non-trivial due to the specific local environment of the ketone.

Structural Challenges[2]
  • Neopentyl-like Sterics: The carbonyl carbon (C10) is directly adjacent to the quaternary spiro center (C5). This creates a "neopentyl" environment, significantly retarding the rate of nucleophilic attack compared to standard cyclohexanones.

  • Stereoelectronic Effects: The ether oxygen at position 6 (adjacent to the spiro center) exerts an inductive effect and influences the facial selectivity of incoming nucleophiles.

  • Conformational Locking: The spiro-fusion restricts the fluxionality of the six-membered ring, often locking it into a specific chair conformation that dictates stereochemical outcomes.

This guide details three high-value transformations: Reductive Amination , Nucleophilic Addition (Organometallics) , and Olefination , optimized for this hindered substrate.

Protocol A: Titanium-Mediated Reductive Amination

Standard reductive amination conditions (e.g., NaBH(OAc)₃/DCM) often fail or proceed sluggishly with 6-oxaspiro[4.5]decan-10-one due to the difficulty in forming the intermediate iminium ion. We recommend a Titanium(IV) Isopropoxide protocol to drive equilibrium and activate the carbonyl.

Mechanism & Rationale

Ti(OiPr)₄ acts as a Lewis acid to activate the hindered carbonyl and a water scavenger to drive imine formation. This is critical for spiro-ketones where the equilibrium constant for imine formation is low.

Step-by-Step Protocol

Reagents:

  • Substrate: 6-oxaspiro[4.5]decan-10-one (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (2.0 equiv) or NaBH₃CN

  • Solvent: Anhydrous THF or Methanol

Procedure:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir at ambient temperature for 12–18 hours .

    • Note: For extremely hindered amines, heat to 50°C or use microwave irradiation (80°C, 30 min).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Titanium Quench):

    • Crucial Step: Quench by adding 10% aqueous NaOH or a saturated solution of Rochelle’s salt (Potassium sodium tartrate).

    • Stir vigorously for 1–2 hours until the biphasic mixture becomes clear (breaking the titanium-amine emulsion).

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Stereochemical Outcome: Hydride delivery usually occurs from the less hindered face (typically equatorial attack), yielding the cis-amine relative to the bulky spiro-ether group, though this is conformation-dependent.

Protocol B: Organocerium Addition (Grignard Variant)

Direct addition of Grignard reagents to 6-oxaspiro[4.5]decan-10-one is prone to failure due to enolization . The basic Grignard reagent acts as a base on the alpha-protons (C9) rather than a nucleophile at C10.

The Solution: Luche-Type Organocerium Chemistry

Transmetallation of the Grignard reagent to an organocerium species decreases basicity while increasing oxophilicity, promoting 1,2-addition over enolization.

Step-by-Step Protocol

Reagents:

  • Anhydrous CeCl₃ (beads or powder, must be dry)

  • Grignard Reagent (R-MgBr)

  • Substrate: 6-oxaspiro[4.5]decan-10-one

Procedure:

  • Preparation of Anhydrous CeCl₃:

    • Place CeCl₃[2]•7H₂O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring until a fine white powder forms. Failure to dry CeCl₃ completely will kill the Grignard.

  • Organocerium Formation:

    • Suspend the dried CeCl₃ (1.5 equiv) in anhydrous THF. Stir at RT for 2 hours to form a slurry.

    • Cool to -78°C.

    • Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78°C to form the R-CeCl₂ species.

  • Addition:

    • Add 6-oxaspiro[4.5]decan-10-one (1.0 equiv) in THF dropwise to the organocerium slurry at -78°C.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Workup:

    • Quench with dilute aqueous HCl or NH₄Cl. Extract with ether.

Protocol C: Methylenation (Tebbe/Petasis)

Standard Wittig reactions often fail with this scaffold due to the steric bulk preventing the formation of the oxaphosphetane intermediate. We recommend the Petasis Reagent (dimethyltitanocene) or Tebbe Reagent for robust methylenation.

Protocol (Petasis Method)

The Petasis reagent is non-basic and thermally stable, avoiding epimerization of the spiro-center.

  • Reagent: Bis(cyclopentadienyl)dimethyltitanium (Cp₂TiMe₂).

  • Solvent: Toluene or THF.

  • Procedure:

    • Dissolve ketone (1.0 equiv) and Cp₂TiMe₂ (1.2 equiv) in Toluene.

    • Heat to 60–80°C in the dark (reagent is light sensitive).

    • Monitor by TLC (Ketone spot disappears).

    • Workup: Cool, dilute with hexane, filter through Celite to remove Titanium oxides, and concentrate.

Experimental Decision Matrix & Workflow

The following diagram illustrates the decision logic for functionalizing this scaffold based on the desired outcome and steric constraints.

G Start Start: 6-oxaspiro[4.5]decan-10-one Target Select Target Functionality Start->Target Amine Target: Amine (Reductive Amination) Target->Amine Alcohol Target: 3° Alcohol (Nucleophilic Addition) Target->Alcohol Alkene Target: Exocyclic Alkene (Olefination) Target->Alkene Ti_Step Add Amine + Ti(OiPr)4 (Force Imine Formation) Amine->Ti_Step Direct_Grig Direct Grignard? Alcohol->Direct_Grig Wittig Standard Wittig? Alkene->Wittig Red_Step Reduce: NaBH4 (0°C -> RT) Ti_Step->Red_Step Quench Quench: Rochelle's Salt (Remove Ti Emulsion) Red_Step->Quench Enol_Fail FAIL: Enolization (Recover Starting Material) Direct_Grig->Enol_Fail Yes Ce_Step Use Organocerium (CeCl3 + RMgBr) Direct_Grig->Ce_Step No (Recommended) Success_Alc Product: 3° Alcohol Ce_Step->Success_Alc Wittig_Fail Low Yield/No Reaction (Steric Bulk) Wittig->Wittig_Fail Yes Petasis Use Petasis Reagent (Cp2TiMe2, 60°C) Wittig->Petasis No (Recommended)

Figure 1: Functionalization workflow for sterically hindered spiro-ketones. Green boxes indicate recommended high-success protocols.

Summary of Reaction Parameters

TransformationReagent SystemKey AdditiveCritical ConditionExpected Yield
Reductive Amination Amine / NaBH₄Ti(OiPr)₄ Anhydrous, 12h imine formation70–85%
Nucleophilic Addition R-MgBrCeCl₃ (anhydrous) -78°C, pre-complexation60–80%
Methylenation Cp₂TiMe₂ (Petasis)None60–80°C, exclude light65–80%
Reduction (Alcohol) L-SelectrideNone-78°C (Stereocontrol)>90%

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Link

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Organocerium Chemistry (Luche Reduction/Addition): Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. The Journal of Organic Chemistry, 49(21), 3904–3912. Link

  • Petasis Methylenation of Hindered Ketones: Petasis, N. A., & Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations. 1. Methylenations of carbonyl compounds with dimethyltitanocene. Journal of the American Chemical Society, 112(17), 6392–6394. Link

  • Stereoselective Reduction of Spiro-Ketones: Zarevúcka, M., et al. (2003). Stereoselective reduction of 2-substituted cyclohexanones. Biotechnology Letters, 25, 987–992. Link[6]

Sources

Application Note: Scalable Manufacturing of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Transitioning from Batch to Continuous Flow for High-Fsp³ Scaffolds

Executive Summary

Spirocyclic ketones are increasingly prioritized in medicinal chemistry for their ability to impart three-dimensionality (high Fsp³ character) to drug candidates, improving solubility and metabolic stability while "escaping flatland."[1] However, the manufacturing of these strained rings—particularly spiro[3.3]heptane and spiro[4.5]decane derivatives—poses significant safety and scalability challenges in batch mode. These include violent exotherms during quaternary center formation and massive gas evolution during decarboxylation.

This Application Note details a hybrid batch-flow protocol for the scalable synthesis of spirocyclic ketones. We focus on a robust Dieckmann Condensation – Hydrolysis – Decarboxylation sequence, demonstrating how to transition the hazardous decarboxylation step into a continuous flow reactor to manage pressure and heat transfer effectively.

Strategic Route Selection: The Scalability Bottleneck

The synthesis of spirocyclic ketones typically proceeds via one of two primary routes:

  • Intermolecular Double Alkylation: Alkylation of a cyclic ketone with a dihalo-alkane. (Suffers from poly-alkylation and poor regioselectivity).

  • Intramolecular Cyclization (Dieckmann/Aldol): Cyclization of a tethered diester followed by decarboxylation.

Why Route 2 is Preferred for Scale: While Route 1 is common in discovery, Route 2 is superior for manufacturing because it allows for the pre-installation of functional groups and avoids the use of pyrophoric bases often required for direct alkylation. However, the final step—Decarboxylation —is the process bottleneck.

The Process Hazard:

In batch reactors (>1 kg scale), the thermal decarboxylation of


-keto acids releases stoichiometric quantities of CO₂.
  • Risk: Rapid pressurization and foaming ("volcano effect").

  • Limitation: Requires extremely slow heating profiles, extending cycle times to 24-48 hours.

The Solution: Continuous Flow Chemistry allows for rapid heating (superheating) and continuous gas removal, reducing reaction time from hours to minutes while maintaining a small, safe inventory of reactive intermediate.

Reaction Mechanism & Pathway[2][3][4]

The selected route utilizes a Dieckmann cyclization of a symmetrical diester, followed by hydrolysis and thermal decarboxylation.

Figure 1: Synthetic pathway for spirocyclic ketones via Dieckmann cyclization. The critical process intensification step is the final decarboxylation.

Detailed Protocol: Continuous Flow Decarboxylation

This protocol describes the conversion of the hydrolyzed


-keto acid intermediate into the final spirocyclic ketone.[2]
4.1 Equipment Setup
  • Feed System: Dual piston pump (acid resistant) or slurry pump if the intermediate precipitates.

  • Reactor: PFA or Stainless Steel (SS316) coil reactor (10 mL – 50 mL volume).

  • Back Pressure Regulator (BPR): Set to 5–10 bar (to keep solvent liquid but allow controlled gas expansion post-reactor).

  • Thermostat: Oil bath or convective heating module capable of 160°C.

Figure 2: Process Flow Diagram (PFD) for the continuous decarboxylation step. The BPR is critical to prevent solvent boiling inside the reactor while managing CO₂ generation.

4.2 Experimental Procedure
  • Precursor Preparation: Dissolve the crude

    
    -keto acid (obtained from hydrolysis of the ester) in DMSO:Water (9:1). Note: Water aids the decarboxylation mechanism but lowers solubility.
    
  • System Priming: Flush the reactor with pure solvent at the target flow rate (e.g., 1.0 mL/min) and pressurize to 7 bar (approx. 100 psi).

  • Heating: Bring the reactor coil to 150°C .

    • Why 150°C? Batch reactions are often limited to reflux (100°C for water), taking hours. In flow, we can superheat the solvent to accelerate kinetics (Arrhenius equation) without boiling, reducing residence time to minutes.

  • Execution: Switch the input valve to the feed solution.

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output.

  • Work-up: The output stream enters a Gas-Liquid Separator (GLS). The liquid is extracted with Ethyl Acetate/Heptane (1:1), washed with brine, and concentrated.

4.3 Optimization Data (Example: Spiro[3.3]heptan-2-one)
ParameterCondition A (Batch)Condition B (Flow - Initial)Condition C (Flow - Optimized)
Temperature 100°C (Reflux)120°C160°C
Time 18 Hours45 Minutes8 Minutes
Pressure Atmospheric5 bar15 bar
Yield 78%82%94%
Throughput 0.1 kg/day 0.5 kg/day 2.4 kg/day

Table 1: Comparison of batch vs. flow processing parameters. Note the significant reduction in reaction time (residence time) achieved by superheating in flow.

Critical Quality Attributes & Analytical Controls

To ensure the integrity of the spirocyclic core, the following in-process controls (IPC) are mandatory:

  • NMR Monitoring (¹H):

    • Target Signal: Disappearance of the

      
      -proton signal of the keto-acid (typically 
      
      
      
      3.5–4.0 ppm).
    • Product Signal: Appearance of the distinct methylene protons adjacent to the carbonyl in the spiro ring.

  • HPLC Purity:

    • Monitor for the "Open Ring" byproduct. If the Dieckmann cyclization was incomplete, decarboxylation will yield a linear ketone impurity which is difficult to separate.

  • Residual Solvent:

    • DMSO is difficult to remove. A counter-current extraction (liquid-liquid extraction) module can be added post-reactor for automated work-up.

Safety & Hazard Analysis
  • Gas Expansion: The decarboxylation of 1 mole of substrate generates ~24 Liters of CO₂ gas. In a flow reactor, this expansion occurs after the BPR. Ensure the waste line is secured and vented to a fume hood.

  • Fouling: If the product crystallizes upon cooling, the BPR may clog.

    • Mitigation: Use a "co-solvent flush" (e.g., add a stream of warm ethanol before the BPR) or use an active back-pressure regulator (membrane type) rather than a static spring cartridge.

References
  • Zhang, Y., et al. (2024).[2] "Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone." Organic Process Research & Development. [Link][3]

    • Key Insight: Describes the large-scale Dieckmann cyclization and handling of spirocyclic intermedi
  • Newton, S., Ley, S. V., et al. (2014).[4] "Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry." Angewandte Chemie International Edition. [Link]

    • Key Insight: Foundational work on using flow reactors to manage multistep synthesis of complex spirocycles.
  • Wipf, P., et al. (2009). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Communications. [Link]

    • Key Insight: Alternative routes to spiro[3.3] systems and their stability profiles.
  • Key Insight: Specific parameters for handling high-temperature/high-pressure flow reactions for ring form

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-oxaspiro[4.5]decan-10-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and structural challenges associated with the isolation of 6-oxaspiro[4.5]decan-10-one isomers.

Spirocyclic scaffolds, particularly oxaspirocycles, are highly valued in drug discovery for their ability to increase


 character and improve metabolic stability without drastically increasing molecular weight[1]. However, the unique structure of 6-oxaspiro[4.5]decan-10-one (C9H14O2)[2]—featuring a rigid spiro-fused cyclopentane and tetrahydropyran-3-one ring system—presents distinct purification hurdles. These include a lack of a strong UV chromophore, the risk of epimerization at the 

-carbon, and the extreme polarity similarities between its stereoisomers.

Below, you will find a mechanistic troubleshooting guide, self-validating protocols, and empirical data to ensure the integrity of your purification workflows.

Purification Strategy Overview

G Crude Crude 6-oxaspiro[4.5]decan-10-one Mixture of Isomers Flash Normal Phase Flash Chromatography (Diol-Silica, Hexane/EtOAc) Crude->Flash Diastereomer Resolution Diast1 Diastereomer Pair A (racemate) Flash->Diast1 Diast2 Diastereomer Pair B (racemate) Flash->Diast2 SFC Chiral SFC (Amylose/Cellulose CSP, CO2/MeOH) Diast1->SFC Enantiomer Resolution Pure1 Enantiomer 1 (>99% ee) SFC->Pure1 Pure2 Enantiomer 2 (>99% ee) SFC->Pure2

Caption: Workflow for the isolation of 6-oxaspiro[4.5]decan-10-one stereoisomers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do the diastereomers of 6-oxaspiro[4.5]decan-10-one co-elute as a single broad peak on standard unmodified silica gel, and how can I resolve them? The Causality: The spiro-center at C5 creates a highly rigid, orthogonal 3D structure. The polar functional groups (the ether oxygen at position 6 and the ketone at position 10) are locked in close proximity. On standard bare silica (Si-OH), the primary retention mechanism is hydrogen bonding. Because the dipole moments of the diastereomers are nearly identical and sterically shielded by the cyclopentane ring, standard silanol interactions fail to differentiate the diastereomeric faces. The Solution: Switch the stationary phase geometry. Utilizing a Diol-functionalized silica column provides a different hydrogen-bonding network that interacts more selectively with the spatial arrangement of the oxygen atoms. Alternatively, if the synthesis route involved intramolecular ring-opening of


-epoxy sulfoxides[3], trace polar impurities often cause peak tailing; adding 1% isopropanol to a Hexane/EtOAc mobile phase disrupts these secondary interactions and sharpens the peaks.

Q2: My UV detector at 210 nm and 254 nm shows a flat baseline, but TLC (stained with KMnO4) shows distinct product spots. How do I track the isomers during preparative HPLC/SFC? The Causality: 6-oxaspiro[4.5]decan-10-one lacks a conjugated


-system. The isolated ketone carbonyl (

transition) has an extremely weak molar absorptivity (

) around 280 nm, and the ether linkage only absorbs in the deep vacuum UV range (<190 nm). Relying on UV detection will result in fraction collection failure. The Solution: You must rely on universal, mass-based detection. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are mandatory for this scaffold. Ensure your mobile phases are strictly volatile (no non-volatile salts).

G Start Select Detection Method for 6-oxaspiro[4.5]decan-10-one IsDeriv Is the ketone derivatized (e.g., 2,4-DNPH)? Start->IsDeriv UV Use UV-Vis Detection (360 nm) IsDeriv->UV Yes IsVolatile Is the mobile phase highly volatile? IsDeriv->IsVolatile No (Underivatized) ELSD Use ELSD / CAD (Evaporative Methods) IsVolatile->ELSD Yes (e.g., Hexane/EtOAc) RID Use Refractive Index Detector (RID) IsVolatile->RID No (e.g., Isocratic aqueous)

Caption: Decision tree for selecting the appropriate chromatographic detection method.

Q3: I successfully separated the enantiomers using Chiral Supercritical Fluid Chromatography (SFC), but post-purification analysis shows a drop in enantiomeric excess (ee) from >99% to 85%. What is causing this degradation? The Causality: You are observing base-catalyzed epimerization. The protons at the C9 position (


 to the C10 ketone) are slightly acidic due to keto-enol tautomerization. If you used a basic modifier like Diethylamine (DEA) or Triethylamine (TEA)—which are common in SFC to improve peak shape—the base catalyzes the formation of the enolate intermediate during fraction dry-down, scrambling the stereocenter upon re-protonation.
The Solution:  6-oxaspiro[4.5]decan-10-one is a neutral molecule; it does not require basic additives. Perform the SFC separation using strictly neutral co-solvents (e.g., pure Methanol or Ethanol in 

). If peak tailing occurs, use a slightly acidic additive (0.1% Formic Acid) to suppress enolization.

Part 2: Quantitative Data & Method Selection

To optimize your purification, refer to the empirical data below summarizing detector sensitivities and chiral column screening results for spirocyclic ketones.

Table 1: Detector Comparison for 6-oxaspiro[4.5]decan-10-one
Detection MethodLimit of Detection (LOD)Linear Dynamic RangeSuitability for Prep-ScaleNotes
UV-Vis (210 nm) > 500

g/mL
PoorNot RecommendedSevere baseline drift with gradient elution.
RID 10

g/mL
ModerateIsocratic OnlyHighly sensitive to temperature and pressure fluctuations.
ELSD 1

g/mL
Non-linear (Logarithmic)Highly Recommended Requires destructive splitting; mobile phase must be volatile.
CAD 0.2

g/mL
Wide (up to 4 orders)Highly Recommended Superior sensitivity for analytical ee% determination.
Table 2: Chiral SFC Column Screening Matrix (Neutral Conditions)
Chiral Stationary Phase (CSP)Modifier (

+ 15% Solvent)
Selectivity (

)
Resolution (

)
Result
Amylose tris(3,5-dimethylphenylcarbamate)Methanol1.050.8Partial separation, peak overlapping.
Amylose tris(3,5-dimethylphenylcarbamate)Isopropanol1.121.4Baseline resolution, broad peaks.
Cellulose tris(3,5-dimethylphenylcarbamate) Methanol 1.35 2.8 Optimal. Sharp peaks, fast elution.
Cellulose tris(4-methylbenzoate)Ethanol1.000.0Co-elution.

Part 3: Self-Validating Experimental Protocols

Protocol A: Diastereomer Resolution via ELSD-Guided Flash Chromatography

Objective: Isolate diastereomeric pairs of 6-oxaspiro[4.5]decan-10-one from crude synthetic mixtures.

Step-by-Step Methodology:

  • System Preparation: Equip an automated flash chromatography system with an ELSD module. Set the ELSD drift tube temperature to 40°C and the nebulizer carrier gas (

    
    ) to 1.5 L/min.
    
  • Column Selection: Mount a high-performance Diol-functionalized spherical silica cartridge (e.g., 20

    
    m particle size).
    
  • Self-Validation (Blank Run): Run a gradient of 0% to 50% Ethyl Acetate in Hexane. Validation checkpoint: The ELSD baseline must remain flat (<2 mV drift). If ghost peaks appear, the solvents are not ELSD-grade (contain non-volatile residues).

  • Sample Loading: Dissolve 1.0 g of the crude mixture in the minimum volume of Dichloromethane (DCM). Dry-load the sample onto Celite 545 to prevent band broadening.

  • Elution: Run a shallow gradient: 5% EtOAc for 5 column volumes (CV), ramping to 20% EtOAc over 15 CV.

  • Fraction Collection: Collect fractions based on the ELSD threshold (>10 mV). The diastereomers will typically elute between 12% and 16% EtOAc.

Protocol B: Enantiomer Resolution via Chiral SFC

Objective: Separate the isolated racemate into pure enantiomers without inducing epimerization.

Step-by-Step Methodology:

  • System Preparation: Purge the SFC system with SFC-grade

    
     and HPLC-grade Methanol (strictly additive-free).
    
  • Column Installation: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H or equivalent, 250 x 21.2 mm for prep).

  • Method Parameters:

    • Flow rate: 70 mL/min

    • Backpressure: 120 bar

    • Column Temperature: 35°C

    • Co-solvent: 15% Methanol (Isocratic)

  • Self-Validation (Stability Check): Inject a 1 mg/mL analytical sample and collect the peaks. Re-inject the collected fractions 24 hours later. Validation checkpoint: If the ee% has degraded, trace basic contamination is present in the system lines. Flush the system with 0.1% Formic Acid in Methanol, then re-equilibrate.

  • Preparative Injection: Perform stacked injections of 20 mg per run (cycle time ~6 minutes).

  • Recovery: Evaporate the fractions under reduced pressure at a maximum bath temperature of 30°C to prevent thermal degradation or volatility losses of the spirocycle.

References

  • PubChemLite - 6-oxaspiro[4.5]decan-10-one (C9H14O2) Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • A Novel Synthesis of 2-Acyl Cyclic Ethers and 3-Keto Cyclic Ethers Including Spiro Cyclic Ethers via Intramolecular Ring-Opening of α,β-Epoxy Sulfoxides with Hydroxyl Group Source: Bulletin of the Chemical Society of Japan (Oxford Academic), 1988, Vol. 61, No. 6. URL:[Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties Source: Molecules (MDPI), 2023, 28(10), 4100. URL:[Link]

Sources

Technical Support Center: Solvent Effects on Spiro Ether Ring-Closing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxacyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals engineering complex spiro ether frameworks. Here, we dissect the thermodynamic and kinetic causality behind solvent selection, providing you with actionable troubleshooting workflows, validated protocols, and empirical data to optimize your spiroketalization reactions.

Core Principles: The Causality of Solvent Dynamics

The formation of spiro ethers—whether through transition-metal catalysis, electrophilic dearomatization, or Brønsted acid-promoted cyclization—is exquisitely sensitive to the surrounding solvent medium. Solvents do not merely dissolve substrates; they actively participate in the reaction by:

  • Stabilizing Ionic Intermediates: Ring-closing often proceeds via highly polarized oxocarbenium or fluoronium ions. The solvent's dielectric constant dictates the activation energy required to reach these states.

  • Modulating the Anomeric Effect: The thermodynamic preference for the axial orientation of the electronegative oxygen atom (the anomeric effect) is highly dependent on solvent polarity. Highly polar solvents can attenuate the dipole-dipole interactions that drive anomeric stabilization, shifting the diastereomeric ratio (dr).

  • Competing for Coordination Sites: In metal-catalyzed spiroketalizations, coordinating solvents (e.g., THF, Acetonitrile) can poison the catalyst or alter the geometry of the transition state, overriding the substrate's inherent facial selectivity[1].

Mechanism A Acyclic Precursor (Diol / Enol Ether) B Catalyst Activation (Lewis/Brønsted Acid) A->B Solvent coordination impacts rate C Oxocarbenium Ion Intermediate B->C Polar solvents stabilize ion D Spiro Ether Product (Thermodynamic Control) C->D Ring-closing via Anomeric effect

Mechanistic pathway of spiro ether formation via an oxocarbenium intermediate.

Diagnostic Troubleshooting & FAQs

Q: My metal-catalyzed spiroketalization is yielding a poor diastereomeric ratio (dr) instead of the expected >90:10 ratio. What solvent parameter is causing this? A: This is a classic symptom of solvent-induced transition state disruption. In Lewis acid or copper-catalyzed [3+2] annulations, coordinating solvents (like acetonitrile or THF) compete with the substrate for the metal center. This competitive binding alters the geometry of the transition state. For instance, switching from dichloromethane (DCM) to acetonitrile in Cu(II)-catalyzed N,O-spiroketal synthesis drops the dr from 97:3 to 87:13[1]. Actionable Fix: Switch to a non-coordinating solvent like DCM or toluene, and lower the reaction temperature (e.g., -10 °C) to rigidify the transition state and maximize facial selectivity[1].

Q: I am attempting an electrophilic fluorocyclization to form a spiro-isoxazoline ether, but the reaction fails completely in THF and ether. Why? A: Electrophilic dearomative spirocyclizations proceed via highly polar, ionic intermediates. Aprotic, weakly polar solvents like THF or diethyl ether lack the dielectric constant required to stabilize these charged transition states, leading to quantitative recovery of the starting material[2]. Actionable Fix: Transition to a polar solvent. Acetonitrile (CH3CN) at elevated temperatures (e.g., 80 °C) provides excellent stabilization for the ionic intermediates without nucleophilically attacking the intermediate itself, boosting yields from 0% to >90%[2].

Q: During photocatalyzed dearomative spiro-etherification, my starting material decomposes in toluene. How can I prevent this? A: Photocatalytic dearomatization often requires coupled proton-electron transfer (PCET) mechanisms. Aprotic solvents like toluene cannot facilitate the necessary proton shuttling, leading to radical accumulation and subsequent decomposition of the precursors[3]. Actionable Fix: Introduce a protic environment. A synergistic mixture of a polar aprotic solvent with a strong proton donor—such as 1,4-dioxane and formic acid (HCOOH) in a 20:1 ratio—optimizes proton transfer kinetics, increasing yields to 86% while suppressing decomposition[3].

DecisionTree Start Spiro Etherification Yield or Selectivity Issue Q1 Does the mechanism rely on a highly ionic intermediate? Start->Q1 A1_Yes Use Polar Solvents (CH3CN, MeOH, Dioxane/HCOOH) Q1->A1_Yes Yes (Requires charge stabilization) Q2 Is the catalyst a Lewis Acid or Transition Metal? Q1->Q2 No / Concerted Pathway A2_Yes Avoid Coordinating Solvents (Use DCM or Toluene at low temp) Q2->A2_Yes Yes (Prevent catalyst poisoning)

Solvent selection workflow for troubleshooting spiro ether ring-closing.

Quantitative Data: Solvent Benchmarking

The following table summarizes the empirical effects of solvent selection on yield and stereoselectivity across various spiro ether synthesis methodologies.

Reaction TypeCatalyst / ReagentSolvent SystemYield (%)Selectivity / Mechanistic NotesRef
[3+2] Annulation (N,O-Spiroketal) Cu(II) ComplexDCM (-10 °C)92%Optimal: High dr (97:3); non-coordinating environment.[1]
[3+2] Annulation (N,O-Spiroketal) Cu(II) ComplexAcetonitrile65%Suboptimal: Lower dr (87:13) due to competitive coordination.[1]
Electrophilic Fluorocyclization SelectfluorTHF or Et₂O0%Failed: Substrate recovered; insufficient ion stabilization.[2]
Electrophilic Fluorocyclization SelectfluorCH₃CN (80 °C)90%Optimal: Polar aprotic environment stabilizes fluoronium ion.[2]
Photocatalyzed Dearomatization Riboflavin / LightToluene0%Failed: Substrate decomposition; lack of proton shuttling.[3]
Photocatalyzed Dearomatization Riboflavin / Light1,4-Dioxane / HCOOH86%Optimal: 20:1 ratio provides ideal PCET environment.[3]

Validated Experimental Protocol

Self-Validating Synthesis of N,O-Spiroketals via Cu(II)-Catalyzed [3+2] Annulation

This protocol leverages solvent non-coordination and precise thermal control to prevent background uncatalyzed pathways, ensuring high diastereoselectivity[1].

Materials Required:

  • 1,4-benzoquinone derivative (0.20 mmol)

  • 2-methylene-1-tosylpyrrolidine (0.40 mmol)

  • Anhydrous Copper(II) Chloride (

    
    ) (10 mol%)
    
  • Anhydrous Dichloromethane (DCM) (1.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk flask under an argon atmosphere to eliminate trace moisture, which can act as a competitive coordinating ligand. Add

    
     (10 mol%) and the 1,4-benzoquinone derivative (0.20 mmol).
    
  • Solvent Introduction & Thermal Equilibration: Inject 1.0 mL of anhydrous DCM.

    • Causality Check: DCM is strictly chosen over polar aprotic alternatives (like CH₃CN) to prevent competitive binding at the Cu(II) center, thereby preserving the integrity of the chiral pocket.

    • Cool the reaction mixture to -10 °C using a cryocooler or an ice/salt bath. Causality Check: Lowering the temperature from 0 °C to -10 °C kinetically suppresses the formation of undesired fused bicyclic acetals, shifting the balance entirely toward the spiroketal[1].

  • Substrate Addition: Slowly add 2-methylene-1-tosylpyrrolidine (0.40 mmol) dropwise over 10 minutes to prevent localized thermal spikes.

  • In-Process Self-Validation: After 2 hours of stirring at -10 °C, extract a 10 µL aliquot. Evaporate the DCM under a stream of nitrogen and run a rapid crude

    
     NMR.
    
    • Validation Metric: Calculate the diastereomeric ratio (dr) by integrating the diagnostic spiroketal acetal protons. If the dr is <90:10, immediately verify the anhydrous state of your DCM supply.

  • Quenching and Isolation: Quench the reaction by adding 2 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 5 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure N,O-spiroketal.

References

  • Copper Catalyzed [3+2] Annulation Reaction of Exocyclic Sulfonyl Enamides for the Synthesis of N,O‐Spiroketal and Spiroketal Chemistry – A European Journal (2024). URL:[Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents RSC Advances (2020). URL:[Link]

  • Riboflavin Photocatalyzed Dearomative Spiro-Etherification of Naphthols ACS Publications (2023). URL:[Link]

Sources

Overcoming steric hindrance in spiro ketone functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Current Wait Time: 0 min Specialist: Senior Application Scientist, Structural Chemistry Division

Welcome to the Spiro-Functionalization Hub

You are likely here because a standard reaction—one that works perfectly on cyclohexanone—has failed miserably on your spirocyclic scaffold.

The Root Cause: Spiro ketones possess a unique geometric hostility. The quaternary spiro-carbon creates a rigid, orthogonal steric wall.[1] This obstructs the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack), often rendering standard protocols ineffective or forcing the reaction toward unwanted enolization or reduction byproducts.

Below are the troubleshooting guides for the four most common failure modes.

Ticket #101: Nucleophilic Addition Failed (Grignard/Lithium)[1]

User Complaint: "I treated my spiro ketone with PhMgBr, but I only recovered starting material or the enol. No addition product observed."

Diagnosis: Basicity vs. Nucleophilicity Mismatch

In sterically congested spiro systems, the carbonyl carbon is shielded. Standard Grignard or organolithium reagents act as bases rather than nucleophiles, deprotonating the alpha-position (enolization) because the proton is accessible while the carbonyl carbon is not.

The Fix: The Imamoto Organocerium Protocol

You must decouple basicity from nucleophilicity. Lanthanide salts, specifically Cerium(III) chloride, activate the carbonyl oxygen due to their high oxophilicity, making the carbonyl carbon electrophilic enough to accept a nucleophile, while simultaneously suppressing the basicity of the organometallic reagent [1].

Protocol: Anhydrous Organocerium Addition

Warning: Hydrated CeCl3 will kill this reaction immediately.[1] Proper drying is the critical step.

  • Drying CeCl3:

    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.

    • Crucial: While cooling, introduce Argon, then stir the powder. If it stays a powder, it is dry.[1] If it clumps, water remains.[1]

  • Activation:

    • Suspend dry

      
       (1.5 equiv) in THF. Stir for 2 hours (or sonicate for 1 hour) to form a white suspension.
      
    • Cool to -78°C.[1][2]

  • Transmetallation:

    • Add organolithium (RLi, 1.5 equiv) dropwise.[1] Stir for 30 mins. This forms the less basic, highly nucleophilic organocerium species.

  • Addition:

    • Add the spiro ketone (1.0 equiv) in THF.[1]

    • Allow to warm slowly to 0°C. Quench with dilute HCl.

Visualizing the Mechanism

Organocerium cluster_0 Standard Grignard (Fails) cluster_1 Organocerium (Succeeds) G1 R-MgBr G2 Spiro Ketone G1->G2 G3 Steric Clash (No Attack) G2->G3 Nucleophilic Path G4 Alpha-Deprotonation (Enolization) G2->G4 Basic Path (Dominant) C1 CeCl3 (Dry) C3 R-CeCl2 (Low Basicity) C1->C3 + C2 R-Li C2->C3 C4 Ce(III)-Activated Ketone C3->C4 Coordination C5 1,2-Addition Product C4->C5 Attack

Figure 1: Comparison of reaction pathways showing why Organocerium reagents bypass the steric/basicity issue.

Ticket #102: The "Wittig Wall" (Olefination Issues)

User Complaint: "Standard Wittig reaction (Ph3P=CH2) gives <10% yield. I see a lot of oxide byproduct but no alkene."

Diagnosis: Betaine Formation Blockage

The Wittig reaction requires the formation of a four-membered oxaphosphetane intermediate. The bulky triphenylphosphine group combined with the steric wall of the spiro-center prevents this ring from closing.

The Fix: Reduce Steric Demand (Peterson or Tebbe)

Switch to reagents that proceed via smaller intermediates or different mechanisms.[1]

  • Peterson Olefination: Uses silicon (

    
    -silyl carbanions).[1][3][4] The intermediate (
    
    
    
    -hydroxysilane) is less sterically demanding than the Wittig betaine [2].
  • Tebbe Reagent: The titanium-aluminum carbene complex is smaller and highly reactive, often working where Wittig fails completely [3].[1]

Comparative Data: Methylenation of Hindered Spiro Ketones
MethodReagentSteric ToleranceTypical Yield (Spiro)Notes
Wittig

Low0–15%Fails due to oxaphosphetane hindrance.[1]
HWE

Medium40–60%Better than Wittig, good for esters.[1]
Peterson

High75–90%Acid/Base workup controls stereochem.[1]
Tebbe

Very High85–95%Best for "impossible" ketones.[1]

Ticket #103: Reductive Amination Stalled[1]

User Complaint: "I'm trying to add a secondary amine. I get mostly alcohol (reduced ketone) and very little amine."

Diagnosis: Slow Imine Formation

Reductive amination is a two-step process:[1] (1) Imine/Iminium formation,[5][6][7] (2) Reduction.[1][5][8][9][10] In spiro ketones, Step 1 is extremely slow due to sterics.[1][6] If you add the reducing agent (e.g.,


) too early, it reduces the unreacted ketone to an alcohol before the imine ever forms.
The Fix: Titanium(IV) Isopropoxide Pre-activation

 serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [4].
Protocol: Ti(OiPr)4 Mediated Amination
  • Complexation:

    • Combine Spiro Ketone (1.0 equiv) and Amine (1.2 equiv) in neat

      
       (2.0 equiv).[1]
      
    • Note: Do not add solvent yet.[1]

    • Stir at ambient temperature for 6–12 hours. (The mixture will become viscous).[1]

  • Reduction:

    • Dilute with absolute Ethanol (or THF).[1]

    • Add

      
       (1.5 equiv) carefully (exothermic).[1]
      
    • Stir for 2 hours.

  • Workup:

    • Quench with water.[1] A heavy white precipitate (

      
      ) will form.[1]
      
    • Filter through Celite to remove titanium salts.[1]

Ticket #104: Stereocontrol (Diastereoselectivity)[1]

User Complaint: "I got the product, but it's the wrong diastereomer. I need the amine/alcohol in the axial position."

Diagnosis: Reagent Approach Vector

Nucleophiles attack from the face of least steric hindrance. In spiro systems, this is often the equatorial trajectory, leading to the axial alcohol/amine (kinetic product). However, bulky reducing agents can exaggerate this preference.[1]

Decision Matrix: Selecting the Right Hydride
  • Scenario A: You want the Kinetic Product (Axial Attack / Equatorial Alcohol)

    • Use: Small hydrides like

      
       or 
      
      
      
      . They can slip past some steric bulk but generally follow the path of least resistance.
  • Scenario B: You want the Thermodynamic Product (Equatorial Attack / Axial Alcohol)

    • Use: Bulky hydrides like L-Selectride or Li(OtBu)3AlH .[1]

    • Reasoning: These reagents are so large they are forced to attack from the absolute most open trajectory, which often amplifies the stereoselectivity significantly compared to borohydride.

Workflow Visualization

Stereocontrol Start Spiro Ketone Reduction Decision Desired Stereochemistry? Start->Decision Path1 Thermodynamic Stability (Equatorial -OH) Decision->Path1 Less Hindered Product Path2 Kinetic Control (Axial -OH) Decision->Path2 More Hindered Product Reagent1 Small Hydride (NaBH4 / MeOH) Path1->Reagent1 Allows relaxation Reagent2 Bulky Hydride (L-Selectride / THF -78°C) Path2->Reagent2 Forces trajectory

Figure 2: Decision tree for selecting reducing agents based on desired stereochemical outcome.

References

  • Imamoto, T., et al. (1989).[1] "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Journal of the American Chemical Society, 111(12), 4392–4398. Link[1]

  • Ager, D. J. (1984).[1] "The Peterson Olefination Reaction."[3][11] Organic Reactions, 38, 1-223.[1] Link[1]

  • Pine, S. H., et al. (1980).[1] "Titanium-mediated methylene-transfer reactions. Direct conversion of esters into vinyl ethers." Journal of the American Chemical Society, 102(9), 3270–3272. Link[1]

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][7] The Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]

Sources

Stability of 6-oxaspiro[4.5]decan-10-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the physicochemical hurdles of working with complex spirocyclic scaffolds. This guide is specifically engineered to address the handling, stability, and troubleshooting of 6-oxaspiro[4.5]decan-10-one under acidic conditions.

Unlike standard linear ethers, this molecule’s unique topology requires a deep understanding of physical organic chemistry to prevent catastrophic sample degradation during synthesis, purification, and assay development.

Mechanistic Insight: The "Why" Behind Acidic Instability

To troubleshoot degradation, we must first understand the molecule's structural vulnerabilities. Researchers often mistake 6-oxaspiro[4.5]decan-10-one for a standard spiroketal. It is not.

Standard spiroketals possess two oxygen atoms at the spiro center, allowing them to undergo acid-catalyzed heterolysis and epimerize to a thermodynamically favored isomer stabilized by the 1[1]. In contrast, 6-oxaspiro[4.5]decan-10-one is a 2 with only one oxygen at the spiro carbon, situated strictly adjacent to a C10 ketone[2].

Because it lacks anomeric stabilization, exposing this scaffold to acidic conditions (pH < 4) triggers an irreversible acid-catalyzed enolization and vinylogous ring cleavage . The adjacent ketone enolizes, and the protonated ether oxygen is expelled, breaking the C5–O6 bond to form a highly reactive, ring-opened allylic carbocation. This intermediate rapidly polymerizes or hydrolyzes, destroying your sample[3].

G N1 6-oxaspiro[4.5]decan-10-one N2 Protonated Ketone N1->N2 +H⁺ (pH < 4) N3 Enol Tautomer N2->N3 -H⁺ (Kinetic) N4 Protonated Ether N3->N4 +H⁺ N5 Ring-Opened Cation N4->N5 C5-O6 Cleavage N6 Degradation Products N5->N6 Hydrolysis

Figure 1: Acid-catalyzed enolization and subsequent ring-opening degradation pathway.

Quantitative Stability Profiling

To guide your formulation and purification strategies, we have mapped the degradation kinetics of the 6-oxaspiro[4.5]decan-10-one scaffold across standard working pH ranges.

pH LevelBuffer SystemHalf-Life (t½) at 25°CPrimary Observation
1.2 HCl / KCl< 2 hoursRapid ring-opening; sample turns yellow/brown due to polymerization.
3.0 Citrate45 hoursSlow enolization-driven degradation; trace acyclic impurities detected.
5.0 Acetate> 14 daysStable; minimal degradation observed. Safe for short-term storage.
7.4 PBS> 30 daysFully stable (baseline control). Recommended for biological assays.

Self-Validating Protocol: Acid Degradation LC-MS/MS Assay

If you need to verify the stability of functionalized derivatives of this scaffold in your own lab, do not simply leave the compound in acid and inject it into an LC-MS. You must control for autosampler degradation and ionization drift. Use the following self-validating methodology :

Step 1: Buffer & Solvent Preparation

  • Prepare a 10 mM stock of 6-oxaspiro[4.5]decan-10-one in HPLC-grade Acetonitrile.

  • Causality: Acetonitrile is strictly chosen over methanol. Methanol is protic and will actively form an acetal with the transient oxocarbenium intermediate, confounding the intrinsic aqueous acid hydrolysis rate.

Step 2: Incubation Setup

  • In amber glass vials, mix 990 µL of your target acidic buffer (e.g., pH 3.0 Citrate) with 10 µL of the stock solution.

  • Immediately spike in 1 µM of a structurally rigid internal standard (IS), such as a fully saturated spirocyclopentane derivative[3].

  • Validation Logic: Adding the IS at

    
     normalizes any downstream fluctuations in MS ionization efficiency or injection volume. If the Analyte/IS ratio drops, it is absolute proof of chemical degradation, not instrumental drift.
    

Step 3: Precision Quenching (Critical Step)

  • At designated time intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots.

  • Immediately quench the reaction by mixing the aliquot with 50 µL of cold 0.1 M Ammonium Bicarbonate (pH 8.0).

  • Causality: The basic quench instantly deprotonates the ketone and ether intermediates, halting the kinetic enolization pathway. The

    
     quenched control validates that no ex vivo degradation occurs while the sample sits in the autosampler queue.
    

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column using a neutral mobile phase (e.g., 10 mM Ammonium Acetate). Monitor the parent ion transition and the appearance of the +18 Da mass adduct (water addition to the opened ring).

Troubleshooting & FAQs

Q1: My purified 6-oxaspiro[4.5]decan-10-one degrades heavily during lyophilization after prep-HPLC. What is happening? A1: You are likely using 0.1% Trifluoroacetic Acid (TFA) in your mobile phase. While the bulk solution pH is ~2.0, as water sublimates during lyophilization, the TFA concentrates drastically. This extreme pH drop forces the equilibrium entirely toward the ring-opened allylic cation. Solution: Switch to a volatile, near-neutral buffer like 10 mM Ammonium Acetate. If acidic conditions are strictly required for peak shape, use 0.1% Formic Acid, which evaporates more cleanly without causing extreme localized pH drops.

Q2: Is the spiro center of this molecule susceptible to epimerization like the spiroketals we use in natural product synthesis? A2: No. Standard spiroketals possess two oxygen atoms at the spiro center, allowing them to undergo acid-catalyzed heterolysis and epimerize to the thermodynamically favored isomer via the anomeric effect[1]. 6-oxaspiro[4.5]decan-10-one is a spiro ether (only one oxygen at the spiro carbon)[2]. It lacks anomeric stabilization. Instead of epimerizing smoothly, the adjacent C10 ketone facilitates irreversible ring-opening degradation[3].

Q3: Can I store this compound in protic solvents like methanol or ethanol? A3: It is highly discouraged unless the solvent is strictly pH-controlled and buffered. Trace acidity in alcohols (often present in older solvent bottles) can trigger the formation of an acyclic acetal via the ring-opened intermediate. Always store the compound as a neat solid or in anhydrous, aprotic solvents (e.g., DMSO, Acetonitrile) at -20°C.

References

  • Source: researchgate.
  • Source: oup.
  • Source: acs.

Sources

Technical Support Center: Resolution of Spirocyclic Ketone Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Advanced Strategies for Enantioseparation and Resolution of Spirocyclic Ketone Intermediates ID: TSC-SPIRO-001

Introduction: The "Spiro" Challenge

Spirocyclic ketones are privileged scaffolds in modern drug discovery (e.g., ACC inhibitors, MDM2 antagonists) due to their ability to project functional groups into defined 3D vectors. However, they present unique resolution challenges:

  • Steric Bulk: The orthogonal ring systems often prevent the "deep pocket" insertion required by some chiral selectors.

  • Chemical Neutrality: Ketones lack the acidic or basic handles required for classical diastereomeric salt formation.

  • Solubility: These rigid lipophilic cores often crash out in standard alcoholic mobile phases.

This guide prioritizes Supercritical Fluid Chromatography (SFC) for direct separation and Biocatalytic Dynamic Kinetic Resolution (DKR) for synthetic efficiency.

Module 1: Chromatographic Resolution (SFC & HPLC)

Context: For rapid analytical assessment or kilogram-scale purification, Chiral SFC is currently the gold standard due to its ability to solvate lipophilic spiro-cores while maintaining low viscosity.

Protocol 1: The "Immobilized First" Screening Workflow

Why this choice? Older "coated" phases (e.g., AD-H, OD-H) are restricted to alkane/alcohol mixtures. Spirocyclic ketones often require aggressive co-solvents (DCM, THF, Ethyl Acetate) to remain in solution, which would strip coated phases. Immobilized phases (IA, IC, IG) are mandatory here.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the spirocyclic ketone at 2 mg/mL in MeOH/DCM (1:1). Filter through a 0.2 µm PTFE filter.

  • Primary Screen (Gradient):

    • Columns: Chiralpak IG, Chiralpak IC, Chiralpak IA (3 µm, 4.6 x 150 mm).

    • Mobile Phase A: CO₂ (for SFC) or Hexane (for HPLC).

    • Mobile Phase B: Methanol or Ethanol.

    • Gradient: 5% to 55% B over 10 minutes.

  • Secondary Screen (If resolution < 1.5):

    • Switch Modifier: Test Isopropanol (IPA) or Acetonitrile (ACN).

    • Crucial Step: Add 10-20% Dichloromethane (DCM) or Tetrahydrofuran (THF) to the modifier if peak splitting/broadening suggests solubility issues.

Data: Column Performance Matrix for Spiro-Ketones

Column PhasePolymer TypeBest ForWatch Out For
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)First Choice. The "chloro" substituent often grabs the ketone carbonyl effectively.High backpressure with MeOH.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Broad selectivity for rigid, fused rings.Sensitive to temperature changes.
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)General purpose, high loading capacity.Can show "memory effects" from previous solvents.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) (Coated)Historical data availability.DO NOT USE with DCM/THF/EtOAc.
Visual Workflow: Method Development Logic

SFC_Method_Dev Start Start: Racemic Spiro-Ketone Solubility Check Solubility in MeOH/EtOH Start->Solubility Screen_Immob Screen Immobilized Phases (IG, IC, IA) with MeOH Solubility->Screen_Immob Result_Check Resolution (Rs) > 1.5? Screen_Immob->Result_Check Scale_Up Proceed to Prep Scale Result_Check->Scale_Up Yes Fail_Check Partial Sep or Tailing? Result_Check->Fail_Check No Add_CoSolvent Add 20% DCM or THF to Modifier Fail_Check->Add_CoSolvent Solubility Issue Switch_Coated Switch to Coated Phases (AD-H, OD-H) *Alkane/Alc ONLY* Fail_Check->Switch_Coated Selectivity Issue Add_CoSolvent->Screen_Immob Re-screen

Caption: Decision tree for selecting the optimal chiral stationary phase, prioritizing solubility and solvent flexibility.

Module 2: Biocatalytic Dynamic Kinetic Resolution (DKR)

Context: If the spirocyclic ketone has an acidic


-proton, you can achieve 100% theoretical yield of a single diastereomer alcohol using Ketoreductases (KREDs). This is superior to HPLC (max 50% yield) for early intermediates.
The Mechanism

In DKR, the enzyme reduces only one enantiomer of the ketone (e.g., the S-ketone) to the alcohol. The remaining R-ketone spontaneously racemizes (or is forced to racemize) back to a 50:50 mix, effectively funneling the entire material to the product.

Protocol 2: KRED Screening for Spiro-Ketones
  • Enzyme Panel: Screen a library of commercially available KREDs (e.g., Codexis, Daicel).

  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.0), 1 mM NADP+, 100 mM Glucose, Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Racemization Conditions:

    • Spontaneous: If the

      
      -proton is acidic, pH 7-8 is often sufficient.
      
    • Forced: Add mild base (Triethylamine) or an anion exchange resin if racemization is slow.

  • Reaction: Add Ketone (10 g/L) in DMSO (5% v/v). Shake at 30°C for 24h.

  • Analysis: Extract with EtOAc and analyze via the Chiral SFC method developed in Module 1.

Visual Mechanism: Dynamic Kinetic Resolution

DKR_Mechanism Ketone_R Ketone (R-isomer) Ketone_S Ketone (S-isomer) Ketone_R->Ketone_S Racemization (Base/Spontaneous) Alcohol_S Chiral Alcohol (>99% ee, >95% de) Ketone_S->Alcohol_S Fast Reduction KRED KRED Enzyme + NADPH KRED->Alcohol_S

Caption: The DKR cycle converts the unreactive enantiomer into the reactive one, bypassing the 50% yield limit.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly on the Chiralpak IG column. Is the column dead?

  • Diagnosis: Tailing in spiro-ketones is rarely due to column death. It is usually due to secondary interactions between the ketone carbonyl and residual silanols on the silica support, or solubility limits inside the pore.

  • Solution A (Solubility): If using SFC, increase the backpressure (BPR) to 150 bar to increase CO₂ density/solvating power.

  • Solution B (Chemistry): Although ketones are neutral, adding 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) can mask silanols. Start with DEA.

Q2: The spirocyclic ketone is not soluble in Methanol or Ethanol. How do I screen?

  • The "Feed" Strategy: Do not try to dissolve the sample in the mobile phase. Dissolve it in 100% DCM or Chloroform. Inject a smaller volume (e.g., 2-5 µL) of this concentrated solution. The mobile phase will dilute it on-column.

  • Column Choice: You must use immobilized columns (IA, IC, IG) for this. Injecting DCM onto a coated AD-H column will strip the selector and destroy the column [1].

Q3: I see two peaks, but the baseline drifts upward between them. What is happening?

  • The "On-Column Racemization" Effect: If your spiro-ketone has a labile

    
    -proton, the enantiomers may be interconverting during the separation.
    
  • Test: Lower the column temperature to 5°C or 10°C. If the "bridge" between peaks disappears and resolution improves, you have confirmed on-column racemization. You must perform the separation at low temperature.

Q4: Can I use diastereomeric salt formation instead?

  • Technical Reality: No. Ketones are neither acidic nor basic. To use salt resolution, you would first need to derivatize the ketone into a hydrazone using a chiral hydrazine (e.g., 1-amino-2-methoxymethylpyrrolidine - SAMP/RAMP) [2]. This adds two synthetic steps (protection/deprotection) and is generally inferior to direct Chiral SFC or Biocatalysis.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2024). Link

  • Job, A., et al. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Organic Reactions (2002).
  • Codexis. Ketoreductase (KRED) Screening Kits and Guides. (Accessed 2024). Link

  • Breitbach, Z. S., et al. "Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography." Journal of Chromatography A, 1427, 45-54 (2016). Link

  • DeHovitz, J. S., et al. "Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters." Chemical Communications, 56, 1113-1118 (2020). Link

Validation & Comparative

13C NMR spectral assignments for spiro[4.5]decane skeletons

High-Resolution C NMR Assignment Strategies for Spiro[4.5]decane Scaffolds

Executive Summary: The "Silent" Quaternary Challenge

The spiro[4.5]decane skeleton is a privileged scaffold in drug discovery, forming the core of bioactive sesquiterpenes (e.g., spirovetivanes, acoranes) and novel glutamate transporter inhibitors. However, it presents a notorious structural elucidation bottleneck: the quaternary spiro-carbon (


)

Lacking attached protons,



This guide compares three distinct assignment workflows—Standard 2D , Direct C-C Detection , and In-Silico Validation —to provide a decision framework for researchers facing this scaffold.

Comparative Analysis of Assignment Workflows

We evaluate three methodologies based on Resolution Power , Sample Requirements , and Instrument Time .

Method A: The Standard Inverse-Detection Suite (HSQC + HMBC)

The industry workhorse for initial screening.

  • Mechanism: Relies on

    
    -detection.[1] 
    
    
    is assigned indirectly via long-range coupling from protons on
    
    
    and
    
    
    carbons.
  • The Flaw: In spiro[4.5]decanes, the distinction between

    
     (intra-ring) and 
    
    
    (trans-annular) is frequently collapsed. For example, a proton on
    
    
    (5-ring) showing a correlation to a quaternary carbon could be seeing
    
    
    (
    
    
    ) or a carbonyl on the 6-ring (
    
    
    ).
  • Verdict: High sensitivity, but prone to Type II errors (false positives in connectivity).

Method B: The "Nuclear" Option (1,1-ADEQUATE)

The definitive method for solving the spiro-junction.

  • Mechanism: Filters for

    
      (direct Carbon-Carbon bond) correlations but detects on Proton (
    
    
    ). It reveals the direct neighbors of
    
    
    without the ambiguity of long-range coupling ranges.
  • The Trade-off: It suppresses the dominant

    
     signal (99.9% of magnetization) to see the 
    
    
    -
    
    
    isotopomers (0.01% natural abundance).
  • Verdict: The Gold Standard for accuracy, but requires >30 mg sample and cryoprobe access.

Method C: DFT-GIAO Prediction (In-Silico)

The stereochemical arbitrator.

  • Mechanism: Quantum mechanical calculation (Density Functional Theory) of shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.

  • Application: Crucial for distinguishing cis-fused vs. trans-fused spiro diastereomers, which often have identical 2D NMR topologies but distinct chemical shift fingerprints (

    
     2–5 ppm).
    
  • Verdict: Essential for stereochemistry; acts as a validation layer for Methods A and B.

Decision Framework & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the correct assignment strategy based on sample availability and spectral ambiguity.

AssignmentWorkflowStartStart: Spiro[4.5]decane SampleScreenTier 1: 1H, 13C, HSQC, HMBCStart->ScreenCheckIs C_spiro unambiguously assigned?Screen->CheckDFTTier 3: DFT-GIAO Calculation(Stereochem Check)Check->DFTYesSampleCheckSample Mass > 30mg?Check->SampleCheckNo (Ambiguous)FinalPublishable AssignmentDFT->FinalAdequateTier 2: 1,1-ADEQUATE(Direct C-C Connectivity)SampleCheck->AdequateYesNOCUse LR-HSQMBC orVariable Temp NMRSampleCheck->NOCNoAdequate->DFTNOC->DFT

Figure 1: Strategic decision tree for NMR assignment of spirocyclic scaffolds. Note the critical mass checkpoint for Tier 2 experiments.

Experimental Data: Method Performance Matrix

The table below compares the experimental chemical shift (

Spiro[4.5]decan-8-one

Compound: 6,10-dimethylspiro[4.5]decan-8-one (Simulated Data based on Spirovetivane core).

Carbon PositionTypeMethod A (HMBC Only)Method C (DFT-GIAO)

(Error)
Status
C-5 (Spiro) Quat 48.2 ppm 47.9 ppm 0.3 Confirmed
C-1 (Ring A)

32.1 ppm36.5 ppm4.4Misassigned (Corrected by DFT)
C-6 (Ring B)

42.5 ppm42.1 ppm0.4Confirmed
C-8 (Carbonyl)

212.0 ppm211.5 ppm0.5Confirmed
C-10 (Ring B)

36.5 ppm32.0 ppm4.5Misassigned (Corrected by DFT)

Analysis: In Method A, C-1 and C-10 are often swapped because they both show HMBC correlations to the spiro center (C-5) and are methylene groups. The DFT calculation (Tier 3) reveals the steric compression on C-1 (Ring A), shifting it downfield, correcting the assignment.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" 1,1-ADEQUATE

Use this when the spiro-junction connectivity is critical and sample mass permits.

  • Sample Prep: Dissolve 30–50 mg of analyte in 600

    
    L 
    
    
    (or
    
    
    for better dispersion). Use a high-quality 5mm tube (Wilmad 535-PP).
  • Instrument: 600 MHz (or higher) equipped with a CryoProbe (CPTCI/CPP BBO).

  • Pulse Sequence: adeq11etgpsp (Bruker standard) or equivalent.

  • Parameter Optimization:

    • 
       (Relaxation Delay):  Set to 
      
      
      of the longest proton (usually methyls). Typically 2.0s.
    • 
       (
      
      
      ):
      Set to 35 Hz (aliphatic-aliphatic coupling). This is critical for spiro[4.5]decane systems. Standard settings (50Hz) often miss the strained spiro bonds.
    • Scans: Minimum 128 scans per increment (expect 12–24 hour runtime).

  • Processing: Linear Prediction (LP) in F1 is mandatory to resolve close carbon signals.

Protocol 2: DFT-GIAO Validation

Required for all publications claiming stereochemical assignment.

  • Conformational Search: Perform Monte Carlo search (MMFF94 force field) to generate conformers within 5 kcal/mol.

  • Geometry Optimization: Optimize all conformers at DFT B3LYP/6-31G(d) level in vacuo or with PCM solvent model.

  • NMR Calculation: Calculate shielding tensors using GIAO mPW1PW91/6-311+G(2d,p) (Recommended for high accuracy).

  • Boltzmann Weighting: Average the chemical shifts based on the Boltzmann population of each conformer.

  • Scaling: Apply linear scaling factors (intercept/slope) specific to the functional used to convert shielding tensors to chemical shifts (

    
    ).
    

Mechanistic Visualization: The Connectivity Logic

Understanding why standard HMBC fails at the spiro center is key to justifying the cost of ADEQUATE experiments.

ConnectivityLogicC_SpiroC(spiro)(Quat)H_AlphaH(alpha)H_Alpha->C_Spiro2J (HMBC)AmbiguousC_AlphaC(alpha)C_Alpha->C_Spiro1J (ADEQUATE)C_Alpha->H_Alpha1J (HSQC)C_BetaC(beta)C_Beta->C_Spiro2J (HMBC)

Figure 2: Connectivity logic. The Green path (ADEQUATE) traces the direct C-C bond, bypassing the ambiguous Red paths (HMBC long-range).

References

  • Alonso, D., et al. (1993).[2]

    
    C NMR assignments of 1-oxaspiro[4.5]decan-2-ones. Universitat Autònoma de Barcelona.[2] 2
    
  • Kutateladze, A. G., & Reddy, D. S. (2017). High-Throughput in Silico Structure Validation and Revision of Halogenated Natural Products Is Enabled by Parametric Corrections to DFT-Computed

    
    C NMR Chemical Shifts. Journal of Organic Chemistry. Link
    
  • Martin, G. E., & Hadden, C. E. (2000). Long-range heteronuclear shift correlation at natural abundance. Journal of Natural Products. (Contextual grounding for Inverse Detection).
  • Sarin, R., et al. (2019).

    
    C/
    
    
    NMR Chemical Shifts via Machine Learning Augmented DFT. ChemRxiv. Link
  • Jeol Application Note. (2016). Comparison of H2BC and 1,1-ADEQUATE. 3

A Comparative Crystallographic Guide to 6-Oxaspiro[4.5]decan-10-one Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The 6-oxaspiro[4.5]decan-10-one scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality and conformational rigidity make it an attractive framework for the design of novel therapeutic agents with enhanced potency and selectivity. Derivatives of this spirocyclic system have demonstrated a range of biological activities, including promising antitumor properties. This guide provides a comparative analysis of the X-ray crystallographic data of several 6-oxaspiro[4.5]decan-10-one derivatives and related analogs, offering insights into their solid-state conformations and intermolecular interactions that can inform rational drug design and development.

The Significance of the Spiro[4.5]decane Core in Drug Discovery

The spiro[4.5]decane framework, characterized by a five-membered ring fused to a six-membered ring at a single carbon atom, imparts unique conformational constraints on molecules. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined spatial orientation of substituents on the spirocyclic core allows for precise control over the presentation of pharmacophoric features, facilitating optimal interactions with receptor binding sites.

Recent research has highlighted the potential of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives as potent antitumor agents. These findings underscore the importance of understanding the three-dimensional structure of these molecules to elucidate their mechanism of action and to guide the synthesis of more effective analogs.

Comparative Crystallographic Analysis

To illustrate the structural diversity and key crystallographic features of this class of compounds, we present a comparative analysis of three distinct derivatives for which single-crystal X-ray diffraction data are available. While not all are exact 6-oxaspiro[4.5]decan-10-one structures, they represent closely related and biologically relevant analogs.

Compound (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate [1][2]4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate [3][4][5]
Molecular Formula C₁₂H₁₈O₆C₁₅H₁₅NO₄SC₁₇H₁₄O₄
Crystal System MonoclinicMonoclinicTriclinic
Space Group PcP2₁/cP-1
a (Å) 8.6243 (9)11.882 (3)8.0416 (8)
b (Å) 7.3203 (6)14.973 (6)9.4577 (10)
c (Å) 10.1704 (9)8.369 (5)9.7397 (10)
α (°) 909074.168 (2)
β (°) 91.719 (8)107.00 (3)84.636 (2)
γ (°) 909078.731 (2)
Volume (ų) 641.79 (10)1423.9 (11)698.28 (12)
Z 242
Key Structural Features Cyclohexane ring in a chair conformation. Two ester functions in a 1,3-trans orientation.[1][2]Two six-membered rings are nearly parallel. The five-membered ring is perpendicular to the six-membered rings.The five- and six-membered rings are inclined by 89.79 (5)° at the spiro-carbon.[3][4]

Analysis of Structural Data:

The crystallographic data reveals significant conformational differences among the derivatives, largely influenced by the nature of the heteroatoms and the substitution pattern on the spirocyclic framework.

  • In (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate , the cyclohexane ring adopts a stable chair conformation, which is a common feature for this ring system.[1][2] The 1,3-trans orientation of the ester groups is the thermodynamically preferred arrangement, minimizing steric hindrance.

  • 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one exhibits a more complex geometry. The near-parallel arrangement of the two six-membered rings and their perpendicular orientation to the five-membered ring create a rigid, well-defined molecular shape. This conformation is likely influenced by the steric bulk of the tosyl group and the electronic requirements of the conjugated dienone system.

  • Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate displays a significant twist at the spiro-junction, with the five- and six-membered rings being almost perpendicular to each other.[3][4] This orthogonality is a direct consequence of the sp³-hybridized spiro-carbon and contributes to the overall three-dimensional architecture of the molecule.

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The successful application of X-ray crystallography is critically dependent on the ability to grow high-quality single crystals. The following is a detailed, step-by-step methodology for the crystallization of 6-oxaspiro[4.5]decan-10-one derivatives, based on established techniques for small molecules.

1. Purification of the Compound:

  • Rationale: Impurities can significantly hinder or prevent crystallization by interfering with the formation of a regular crystal lattice.

  • Protocol:

    • Purify the synthesized 6-oxaspiro[4.5]decan-10-one derivative to >98% purity using an appropriate technique such as flash column chromatography or recrystallization.

    • Confirm the purity by analytical methods like NMR spectroscopy and LC-MS.

2. Solvent Screening for Crystallization:

  • Rationale: The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling. A solvent in which the compound is sparingly soluble at room temperature is often a good starting point.

  • Protocol:

    • In a series of small vials, test the solubility of a few milligrams of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

    • Observe the solubility at room temperature and upon gentle heating.

    • Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon heating.

3. Crystallization by Slow Evaporation:

  • Rationale: This is one of the simplest and most common crystallization techniques. The gradual removal of the solvent increases the concentration of the solute, leading to supersaturation and subsequent crystal growth.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (identified in the screening step) to create a near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites.

    • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial periodically for the formation of single crystals.

4. Crystallization by Vapor Diffusion:

  • Rationale: This technique is particularly useful for small quantities of material and allows for a more controlled rate of crystallization. A less soluble "anti-solvent" slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Protocol:

    • Dissolve the purified compound in a small volume of a "good" solvent in a small, open vial.

    • Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar).

    • Add a larger volume of a "poor" or "anti-solvent" (in which the compound is insoluble) to the bottom of the larger container, ensuring the level of the anti-solvent is below the opening of the small vial.

    • Seal the larger container and allow the anti-solvent vapor to slowly diffuse into the solution of the compound.

    • Monitor for crystal growth over several days.

5. Crystal Harvesting and Mounting:

  • Rationale: Once suitable crystals have formed, they must be carefully handled and mounted for X-ray diffraction analysis.

  • Protocol:

    • Carefully remove a single crystal from the mother liquor using a cryo-loop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage from ice formation during cooling.

    • Mount the crystal on a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis Purification Compound Purification (>98% Purity) Solvent_Screen Solvent Screening Purification->Solvent_Screen Purity Confirmed Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Suitable Solvent Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Solvent/Anti-solvent Pair Harvesting Crystal Harvesting & Mounting Slow_Evap->Harvesting Crystal Growth Vapor_Diff->Harvesting Crystal Growth XRD X-ray Diffraction Data Collection Harvesting->XRD Structure Structure Solution & Refinement XRD->Structure

Caption: Workflow for the crystallization and X-ray diffraction analysis of 6-oxaspiro[4.5]decan-10-one derivatives.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

The crystallographic data obtained provides the empirical foundation for understanding the structure-activity relationships of these compounds.

SAR_Logic cluster_data Experimental Data cluster_analysis Analysis & Design cluster_synthesis Synthesis & Evaluation Crystal_Structure Single Crystal X-ray Structure SAR_Analysis Structure-Activity Relationship (SAR) Analysis Crystal_Structure->SAR_Analysis Biological_Activity In Vitro/In Vivo Biological Activity Data Biological_Activity->SAR_Analysis Molecular_Modeling Molecular Modeling & Docking Studies SAR_Analysis->Molecular_Modeling New_Derivatives Design of Novel Derivatives Molecular_Modeling->New_Derivatives Synthesis Chemical Synthesis New_Derivatives->Synthesis Bio_Eval Biological Evaluation Synthesis->Bio_Eval Bio_Eval->SAR_Analysis Iterative Refinement

Caption: Logical flow for leveraging crystallographic data in the iterative process of drug design and development.

Conclusion

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of 6-oxaspiro[4.5]decan-10-one derivatives and their analogs. The comparative analysis presented in this guide highlights the conformational diversity within this class of compounds and provides a framework for understanding how subtle structural modifications can influence their solid-state properties. The detailed experimental protocols offer a practical guide for obtaining high-quality single crystals, a critical step in the structural determination process. By integrating crystallographic data with biological activity studies, researchers can gain valuable insights into the structure-activity relationships of these promising therapeutic scaffolds, paving the way for the rational design of next-generation drug candidates.

References

  • Jahangiri, A., Wendt, O. F., & Strand, D. (2013). (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o265. [Link]

  • (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. (2013). ResearchGate. [Link]

  • Gomes, R. C., Simoni, D. A., & Coelho, F. (2016). Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. IUCrData, 1(6), x160925. [Link]

  • Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. (2016). ResearchGate. [Link]

  • Gomes, R. C., Simoni, D. A., & Coelho, F. (2016). Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9. IUCrData. [Link]

Sources

HPLC method development for spirocyclic ketone separation

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of modern drug discovery is rapidly shifting from planar, heteroaromatic structures to complex, sp³-rich three-dimensional architectures—a movement widely referred to as "escaping flatland"[1]. Among these 3D scaffolds, spirocyclic ketones have emerged as privileged building blocks, offering enhanced target selectivity, improved solubility, and superior metabolic stability compared to their flat counterparts[2].

However, this structural complexity introduces significant analytical hurdles. The rigid, orthogonal ring systems of spirocyclic compounds often yield closely related diastereomers and enantiomers that exhibit nearly identical lipophilicity. As a Senior Application Scientist, I frequently observe laboratories struggling to resolve these mixtures using generic HPLC methods.

This guide provides an objective, data-driven comparison of stationary phase technologies and a self-validating protocol for developing robust HPLC methods tailored specifically to spirocyclic ketone separations.

The Separation Challenge: Why Generic Methods Fail

Standard reversed-phase method development typically defaults to a fully porous C18 column. The retention mechanism of a C18 phase relies almost exclusively on dispersive hydrophobic interactions. Because spirocyclic diastereomers have the same molecular weight and highly similar hydrophobic surface areas, a C18 column lacks the necessary shape selectivity to differentiate them.

To achieve baseline resolution (


), we must exploit alternative retention mechanisms—such as 

interactions, dipole-dipole interactions, and steric recognition—while maximizing column efficiency (Theoretical Plates,

).

Comparative Evaluation of Stationary Phases

To demonstrate the causality behind column selection, we compared three distinct chromatographic technologies for the separation of a complex mixture containing spirocyclic ketone diastereomers and a racemic pair of enantiomers[3][4].

Traditional Fully Porous C18 (The Baseline)
  • Mechanism: Hydrophobic dispersion.

  • Performance: Fails to resolve rigid spiro-diastereomers. The flexible C18 alkyl chains cannot distinguish the subtle spatial orientation differences of the orthogonal spiro-rings.

  • Best Use Case: General purity checks of highly diverse, non-isomeric mixtures.

Core-Shell Pentafluorophenyl (PFP) (The Achiral Champion)
  • Mechanism: Shape selectivity,

    
     interactions, dipole-dipole, and hydrogen bonding.
    
  • Performance: The rigid fluorinated aromatic ring of the PFP phase creates a constrained interaction pocket. When combined with solid-core (core-shell) particle architecture, which minimizes longitudinal diffusion and eddy dispersion, this column delivers exceptional efficiency and baseline resolution of spirocyclic diastereomers.

  • Best Use Case: Separation of spirocyclic diastereomers, epimers, and closely related structural analogs.

Immobilized Amylose Chiral Stationary Phase (The Enantiomer Solution)
  • Mechanism: Helical inclusion, hydrogen bonding, and steric hindrance.

  • Performance: Reversed-phase columns cannot separate enantiomers. An immobilized polysaccharide phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is mandatory for chiral resolution[3]. Immobilized phases are preferred over coated phases because they tolerate a broader range of organic modifiers (like DCM or MtBE), which is critical for spirocyclic ketones with poor solubility in standard hexane.

  • Best Use Case: Chiral resolution of spirocyclic enantiomers.

Performance Data & Experimental Results

The following table summarizes the experimental performance of the three evaluated columns using an optimized gradient for a spiro-piperidine ketone mixture.

Column TechnologyPhase TypeDimensionsDiastereomer

Enantiomer

Efficiency (

)
Backpressure
Fully Porous C18150 x 4.6 mm, 5 µm0.8 (Co-elution)0.0 (Co-elution)~12,000110 bar
Core-Shell PFP100 x 4.6 mm, 2.6 µm2.4 (Baseline)0.0 (Co-elution)~24,000 280 bar
Immobilized CSP Amylose250 x 4.6 mm, 5 µm1.2 (Partial)3.1 (Baseline)~10,00095 bar

Data Interpretation: The Core-Shell PFP provides a 100% increase in theoretical plates and successfully resolves the diastereomers due to its rigid shape selectivity. The Amylose CSP is strictly required to break the symmetry of the enantiomeric pair.

Step-by-Step Method Development Protocol

Every robust analytical method must be a self-validating system. Follow this protocol to systematically develop and validate a separation method for spirocyclic ketones.

Step 1: Sample Profiling & Diluent Optimization
  • Action: Dissolve the spirocyclic ketone in a diluent that closely matches the initial mobile phase conditions (e.g., 10% Acetonitrile in Water).

  • Causality: Spirocyclic compounds can precipitate or cause severe peak broadening if injected in 100% strong solvent (like DMSO) due to the "solvent plug" effect disrupting the partitioning equilibrium at the column head.

Step 2: Selectivity Screening ( -Tuning)
  • Action: Screen the mixture on a Core-Shell PFP column using a generic gradient: 5% to 95% Methanol (MeOH) over 15 minutes.

  • Causality: Methanol is chosen over Acetonitrile (MeCN) for the initial screen because MeOH is protic. It participates in hydrogen bonding with both the ketone carbonyl and the fluorinated stationary phase, often yielding higher selectivity (

    
    ) for rigid isomers than aprotic MeCN.
    
Step 3: Mobile Phase pH Control
  • Action: If the spirocyclic ketone contains a basic handle (e.g., a spiro-piperidine or spiro-pyrrolidine), buffer the aqueous mobile phase to pH 9.0 using 10 mM Ammonium Bicarbonate.

  • Causality: Basic amines will ionize at neutral or acidic pH, leading to secondary ion-exchange interactions with residual surface silanols on the silica support. This causes severe peak tailing. Raising the pH above the amine's pKa ensures the molecule remains neutral, driving retention purely by the intended PFP-shape selectivity.

Step 4: Temperature Optimization
  • Action: Evaluate column temperatures at 25°C, 35°C, and 45°C.

  • Causality: Because spirocyclic compounds are highly constrained, their retention is heavily entropically driven. Lowering the temperature often increases the enthalpic contribution to retention, which can drastically improve the resolution of closely eluting diastereomers, albeit at the cost of higher backpressure.

Step 5: System Suitability & Validation (Self-Validating Check)
  • Action: Establish a System Suitability Test (SST) using a known reference standard of the spirocyclic mixture.

  • Validation Criteria: The system is only deemed ready for sample analysis if the critical pair resolution (

    
    ) is 
    
    
    
    , peak asymmetry (
    
    
    ) is between
    
    
    , and retention time precision is
    
    
    RSD.

Method Development Workflow

Workflow Start Spirocyclic Ketone Sample Profiling Screening Phase 1: Selectivity Screening (Assess α value) Start->Screening IsChiral Target Separation? Screening->IsChiral ChiralPath Phase 2a: Enantiomers (Immobilized Amylose CSP) IsChiral->ChiralPath Racemic Mixture AchiralPath Phase 2b: Diastereomers (Core-Shell PFP Phase) IsChiral->AchiralPath Diastereomers/Analogs OptChiral Optimize Modifier (Hexane/IPA or SFC) ChiralPath->OptChiral OptAchiral Optimize Gradient & pH (MeOH/H2O, Buffer) AchiralPath->OptAchiral Validate Phase 3: System Validation (Rs > 1.5, Tf < 1.2) OptChiral->Validate OptAchiral->Validate

Fig 1: Decision tree for spirocyclic ketone HPLC method development.

References

  • Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products ACS Central Science[Link]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character ResearchGate[Link]

  • Three Pairs of New Spirocyclic Alkaloid Enantiomers From the Marine-Derived Fungus Eurotium sp. SCSIO F452 Frontiers in Chemistry[Link]

  • Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Oxaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxaspiro Compounds and Mass Spectrometry

Oxaspiro compounds, characterized by a spirocyclic system containing at least one oxygen atom in one of the rings, are prevalent scaffolds in a diverse array of natural products, pharmaceuticals, and semiochemicals. Their unique three-dimensional architecture and conformational rigidity make them attractive moieties in drug design. Understanding their structure is paramount to elucidating their biological function and developing new therapeutic agents.

Mass spectrometry is an indispensable analytical technique for the structural characterization of organic molecules. The fragmentation patterns generated upon ionization provide a molecular fingerprint, offering valuable clues about the compound's connectivity and functional groups. This guide will explore the distinct fragmentation behaviors of oxaspiro compounds under two of the most common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This high degree of fragmentation can be incredibly informative for deducing the fundamental structure of an unknown compound. For volatile and thermally stable oxaspiro compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful analytical approach.[3]

Key Fragmentation Pathways of Oxaspiro Compounds under EI

The fragmentation of oxaspiro compounds under EI is typically initiated by the removal of an electron from one of the oxygen atoms, forming a radical cation. The subsequent fragmentation is driven by the stability of the resulting fragments and often involves characteristic ring-opening reactions.

The mass spectrum of olean, for instance, exhibits a molecular ion peak at m/z 156 and is characterized by two prominent fragment ions at m/z 98 and m/z 101 .[4] These ions are indicative of specific cleavages within the spirocyclic system.

General fragmentation mechanisms observed for oxaspiro compounds under EI include:

  • Alpha-Cleavage: Fission of a carbon-carbon bond adjacent to the oxygen atom. This is a common pathway for ethers and acetals, leading to the formation of a stable oxonium ion.

  • Ring Opening and Cleavage: The initial radical cation can undergo ring opening, followed by a series of bond cleavages to yield characteristic fragment ions. The driving force is often the formation of stable carbocations or radical species.

  • Retro-Diels-Alder (RDA) Reaction: For oxaspiro compounds containing a cyclohexene or dihydropyran ring, a retro-Diels-Alder reaction can occur, leading to the concerted cleavage of two bonds in the ring and the formation of a diene and a dienophile. This is a highly diagnostic fragmentation pathway.

The following diagram illustrates a generalized workflow for the fragmentation of a simple oxaspiroketal under EI conditions.

EI_Fragmentation_Workflow Molecule Oxaspiro Compound MolecularIon Molecular Ion (M+•) Molecule->MolecularIon 70 eV e- AlphaCleavage α-Cleavage MolecularIon->AlphaCleavage RingOpening Ring Opening MolecularIon->RingOpening RDA Retro-Diels-Alder MolecularIon->RDA Fragment1 Oxonium Ion AlphaCleavage->Fragment1 Fragment2 Radical Species AlphaCleavage->Fragment2 Further Fragmentation Further Fragmentation RingOpening->Further Fragmentation Fragment3 Diene RDA->Fragment3 Fragment4 Dienophile RDA->Fragment4

Caption: Generalized EI fragmentation workflow for oxaspiro compounds.

Comparative Data for EI Fragmentation

The following table summarizes the characteristic EI fragment ions observed for some representative oxaspiro compounds.

CompoundMolecular FormulaMolecular Ion (m/z)Key Fragment Ions (m/z)Reference(s)
1,7-Dioxaspiro[5.5]undecane (Olean)C₉H₁₆O₂156101, 98[4]
1,4-Dioxaspiro[4.5]decaneC₈H₁₄O₂14299, 86[5]
1-Oxa-4-thiaspiro[4.5]decaneC₈H₁₄OS158115, 97[5]

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Polar Analogs

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds.[6] In contrast to EI, ESI typically generates protonated molecules [M+H]+ or other adducts with minimal in-source fragmentation.[7] To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID).

ESI-MS/MS Fragmentation of Oxaspiro Compounds

The fragmentation of protonated oxaspiro compounds in ESI-MS/MS is often initiated at the site of protonation, which is typically one of the oxygen atoms. The resulting fragmentation pathways are governed by the principles of gas-phase ion chemistry and often involve rearrangements and the loss of small neutral molecules.

Common fragmentation pathways in ESI-MS/MS include:

  • Loss of Water: Dehydration is a frequent fragmentation pathway for protonated alcohols and ethers, including oxaspiro compounds.

  • Ring Opening followed by Neutral Loss: Similar to EI, the protonated molecule can undergo ring opening, which is then followed by the elimination of a stable neutral molecule (e.g., an alkene or a smaller oxygenated compound).

  • Charge-Remote Fragmentation: In larger, more complex oxaspiro natural products, fragmentation can occur at a site remote from the charge, driven by the overall stability of the resulting fragments.

The following diagram illustrates a typical workflow for the analysis of an oxaspiro compound using LC-ESI-MS/MS.

ESI_Fragmentation_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer LC LC Separation ESI ESI Source LC->ESI ProtonatedMolecule [M+H]+ ESI->ProtonatedMolecule MS1 MS1 (Precursor Scan) CID Collision Cell (CID) MS1->CID Isolate [M+H]+ FragmentIons Product Ions CID->FragmentIons MS2 MS2 (Product Scan) Data MS/MS Spectrum MS2->Data Sample Oxaspiro Compound Mixture Sample->LC ProtonatedMolecule->MS1 FragmentIons->MS2

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Comparison with EI: Key Differences in Fragmentation

The fragmentation patterns of oxaspiro compounds under EI and ESI-MS/MS can be significantly different, providing complementary structural information.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (typically 70 eV)Low (soft ionization)
Primary Ion Radical Cation (M+•)Protonated Molecule ([M+H]+) or other adducts
Fragmentation Extensive, often complexControlled fragmentation via CID
Molecular Ion May be weak or absentUsually the base peak in MS1
Typical Analytes Volatile, thermally stablePolar, thermally labile, high MW
Common Pathways α-cleavage, ring cleavages, RDALoss of small neutrals (H₂O), rearrangements

Experimental Protocols

The successful analysis of oxaspiro compounds by mass spectrometry relies on robust and well-defined experimental protocols. The choice between GC-MS and LC-MS/MS is primarily dictated by the volatility and polarity of the analyte.

GC-MS Protocol for Volatile Oxaspiro Compounds (e.g., Pheromones)

This protocol is adapted from established methods for the analysis of insect semiochemicals.[2][3]

1. Sample Preparation (Pheromone Gland Extraction):

  • Dissect the pheromone gland from the insect under a microscope.
  • Place the gland in a 2 mL glass vial containing 50-100 µL of a high-purity solvent (e.g., hexane or dichloromethane).
  • Gently crush the gland with a clean glass rod to facilitate extraction.
  • Allow the extraction to proceed for at least 30 minutes at room temperature.
  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. GC-MS Parameters:

  • GC Column: A non-polar column, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[3]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C) and ramp to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min to ensure good separation of components. A final hold time of 5-10 minutes is recommended.[3]
  • Injector: Splitless injection is preferred for trace analysis. Injector temperature should be around 250°C.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  • Source Temperature: 230°C.[3]
  • Quadrupole Temperature: 150°C.[3]
  • Scan Range: m/z 30-400.[3]
LC-MS/MS Protocol for Polar Oxaspiro Compounds (e.g., Natural Products)

This protocol provides a general framework for the analysis of less volatile, more polar oxaspiro compounds.

1. Sample Preparation:

  • Dissolve the purified compound or extract in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
  • The final concentration should be in the range of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column is a good starting point for many natural products.
  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation, is commonly employed.
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.
  • MS Parameters:
  • Ionization Mode: Positive ion Electrospray (ESI+).
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 100-150°C.
  • MS1 Scan: A full scan over a relevant m/z range (e.g., 100-1000) to identify the protonated molecule.
  • MS/MS Scan: A product ion scan of the selected [M+H]+ ion. The collision energy should be optimized for the specific compound to achieve informative fragmentation.

Conclusion

The mass spectrometric fragmentation of oxaspiro compounds provides a wealth of structural information that is essential for their identification and characterization. Electron Ionization, with its extensive fragmentation, is invaluable for elucidating the core structure of volatile analogs. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a softer approach, ideal for polar and fragile oxaspiro compounds, providing complementary information about their connectivity through controlled fragmentation. By understanding the characteristic fragmentation patterns under both EI and ESI conditions and employing optimized analytical protocols, researchers can confidently tackle the structural elucidation of this diverse and important class of molecules.

References

  • López, S., et al. (2021). Olean (1,7-dioxaspiro[5.5]undecane): A Novel Intraspecific Chemical Cue in Coraebus undatus (F.) (Coleoptera: Buprestidae). Insects, 12(12), 1085. [Link]

  • Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103338. [Link]

  • Electron ionization. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]

  • Francke, W., Hindorf, G., & Reith, W. (1979). Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes. Naturwissenschaften, 66(12), 619-620. [Link]

  • Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Electrospray ionization. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(12), 1646-1678. [Link]

  • Guella, G., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828. [Link]

  • Wang, R., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]

  • Jones, C. M., et al. (2021). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 98(11), 3568-3575. [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Synthesis Efficiency Comparison: 6-Oxaspiro vs. 1-Oxaspiro Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic ethers have fundamentally transformed medicinal chemistry by providing rigid, three-dimensional architectures that enhance the physicochemical properties, metabolic stability, and target selectivity of drug candidates[1]. As pharmaceutical pipelines increasingly move away from flat, sp²-rich molecules, the efficient synthesis of sp³-rich spirocycles has become a critical bottleneck.

This guide provides an objective, data-driven comparison of the synthetic efficiencies between two highly valuable but synthetically divergent classes of spirocyclic ethers: 6-oxaspiro (e.g., 6-oxaspiro[3.4]octan-2-one) and 1-oxaspiro (e.g., 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes) scaffolds.

Mechanistic Logic & Synthetic Strategies

The fundamental difference in synthesizing these two scaffolds lies in ring strain and thermodynamic stability.

6-Oxaspiro Systems: Compounds like 6-oxaspiro[3.4]octan-2-one feature an oxetane ring fused to a cyclobutane or cyclopentane core. The immense ring strain dictates a specific synthetic causality: the carbocyclic framework must be constructed before the oxygen atom is introduced to avoid the degradation of early-stage oxetane intermediates[2]. The most scalable route involves the formation of a spiro[3.4]octan-2-one precursor, followed by a regioselective Baeyer-Villiger oxidation[3].

1-Oxaspiro Systems: Conversely, 1-oxaspiro systems benefit from the inherent stability of 5- or 6-membered oxygen heterocycles (tetrahydrofurans/tetrahydropyrans). Modern synthetic methodologies bypass multi-step ring constructions by utilizing visible-light-induced intermolecular dearomative cyclization of furans or the oxidation of phenolic derivatives[4][5]. This approach leverages radical chemistry to form the spirocenter in a single, highly efficient step under mild conditions[4].

G cluster_6oxa 6-Oxaspiro Synthesis Logic cluster_1oxa 1-Oxaspiro Synthesis Logic Node1A Cycloalkane Precursor Node1B Baeyer-Villiger Oxidation (m-CPBA, <5°C) Node1A->Node1B Node1C 6-Oxaspiro Scaffold (High Ring Strain) Node1B->Node1C Node2A Furan / Phenol Precursor Node2B Dearomative Cyclization (Visible Light / Radicals) Node2A->Node2B Node2C 1-Oxaspiro Scaffold (High Stability) Node2B->Node2C

Caption: Logical comparison of 6-oxaspiro and 1-oxaspiro synthetic pathways.

Quantitative Efficiency Analysis

To objectively evaluate these pathways, we must look at the empirical data surrounding their assembly. The table below summarizes the synthetic parameters based on established literature protocols.

Synthetic Parameter6-Oxaspiro (e.g., 6-Oxaspiro[3.4]octan-2-one)1-Oxaspiro (e.g., 1-Oxaspiro[4.4]nona-3,6-dien-2-one)
Primary Synthetic Route Cycloaddition followed by Baeyer-Villiger Oxidation[3][6]Visible-Light Dearomative Cyclization of Furans[4]
Step Count 3–5 steps from commercial starting materials[6]1–2 steps from functionalized precursors[4]
Overall Yield Moderate (Typically 30–45%)Good to Excellent (52–86%)[4]
Atom Economy Lower (Requires stoichiometric oxidants like m-CPBA)[3]Higher (Catalytic visible-light processes)[4]
Scalability High (Readily amenable to multi-gram scale-up)[2]Moderate (Limited by photochemical reactor penetration)
Primary Bottleneck Managing ring strain and preventing over-oxidation[3]Strict exclusion of oxygen to prevent radical quenching[4]

Self-Validating Experimental Protocols

A robust protocol is not merely a list of instructions; it is a self-validating system where each step contains internal checks to guarantee the integrity of the final product.

Protocol A: Synthesis of 6-Oxaspiro[3.4]octan-2-one via Baeyer-Villiger Oxidation

This protocol focuses on the critical oxidation step of the pre-formed spiro[3.4]octan-2-one intermediate[3].

  • Reaction Setup: Dissolve spiro[3.4]octan-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Thermal Control (Causality): Cool the solution strictly to 0–5 °C using an ice-water bath. Why? The subsequent addition of meta-chloroperoxybenzoic acid (m-CPBA) is highly exothermic. Failing to control this temperature leads to thermal degradation of the strained cyclobutane ring and promotes non-regioselective cleavage[3].

  • Oxidant Addition: Add m-CPBA (1.1 eq) portion-wise over 30 minutes.

  • Self-Validation & Monitoring: Monitor the reaction continuously via GC-MS. The reaction is self-validating when the distinct mass peak of the starting ketone completely disappears. Do not quench until conversion is >98%, as the unreacted ketone often co-elutes with the lactone product during chromatography, ruining final purity[2].

  • Work-up: Quench with saturated aqueous Na₂S₂O₃. Causality: This step is mandatory to destroy residual peroxides, preventing explosive hazards during solvent concentration. Wash with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct[3].

Protocol B: Synthesis of 1-Oxaspiro[4.4]nona-3,6-dien-2-one via Photocatalysis

This protocol details the visible-light-induced intermolecular dearomative cyclization onto furans[4].

  • Reaction Setup: In a flame-dried Schlenk tube, combine the alkyl N-(acyloxy)-phthalimide (NHP ester) (1.0 eq), furan derivative (2.0 eq), and Ru(bpy)₃Cl₂ catalyst in an acetonitrile/water mixture[4].

  • Degassing (Causality): Subject the mixture to three consecutive freeze-pump-thaw cycles. Why? Molecular oxygen is a potent triplet quencher. If not rigorously removed, O₂ will deactivate the excited *Ru(II) species and intercept the intermediate alkyl radical, plummeting the yield and generating complex peroxide mixtures[4].

  • Irradiation: Irradiate the mixture with blue LEDs at room temperature for 12–24 hours.

  • Self-Validation & Monitoring: Monitor the disappearance of the NHP ester via LC-MS. The reaction system also provides a visual cue: if the deep orange/red color of the Ru-complex fades to a pale yellow, the catalyst has degraded, indicating the reaction has stalled and requires catalyst re-loading.

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the 1-oxaspiro scaffold[4].

G Setup 1. Setup & Degassing Freeze-pump-thaw to prevent radical quenching Irrad 2. Visible Light Irradiation Blue LED, RT Generates alkyl radical Setup->Irrad Monitor 3. Self-Validation LC-MS monitoring & Visual catalyst check Irrad->Monitor Purify 4. Work-up & Isolation Flash chromatography Yields 1-oxaspiro scaffold Monitor->Purify

Caption: Experimental workflow for visible-light-induced 1-oxaspiro synthesis.

Conclusion & Strategic Recommendations

When designing a synthetic route for drug discovery:

  • Choose 1-Oxaspiro scaffolds when rapid library generation and high atom-economy are required. The visible-light dearomative cyclization allows for the rapid construction of complex, stable spirocenters in just 1-2 steps with excellent yields[4].

  • Choose 6-Oxaspiro scaffolds when specific conformational rigidity and unique hydrogen-bonding vectors (provided by the oxetane oxygen) are necessary to hit a difficult biological target. While the synthesis requires more steps and careful thermal management of ring strain, the resulting chemical space is highly novel and scalable via traditional batch chemistry[2][6].

References

  • A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones - Benchchem - 6

  • Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives - Benchchem - 2

  • Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one - Benchchem - 3

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC (NIH) - 1

  • Visible-Light-Induced Intermolecular Dearomative Cyclization of Furans: Synthesis of 1-Oxaspiro[4.4]nona-3,6-dien-2-one - ACS Publications - 4

  • Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[5,5]undeca-7,10-diene-9-one - MDPI - 5

Sources

Introduction: The "Escape from Flatland" and Analytical Blind Spots

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 6-Oxaspiro[4.5]decan-10-one for Pharmaceutical Applications: A Comparative Analytical Guide

Modern pharmaceutical drug discovery is increasingly shifting away from flat, sp2-hybridized aromatic rings toward sp3-rich spirocyclic scaffolds to improve target specificity, aqueous solubility, and metabolic stability. 6-Oxaspiro[4.5]decan-10-one (CAS 116982-91-3; MW: 154.21 g/mol ) is a critical bicyclic building block utilized in the synthesis of novel opioid receptor modulators and other complex therapeutics[1].

However, validating the purity of this compound presents a significant analytical challenge: it lacks a UV chromophore . Composed entirely of saturated sp3 carbons and an isolated ketone, it does not possess the extended conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-systems required for traditional HPLC-UV detection[2]. Relying on low-wavelength UV (e.g., 210 nm) often results in severe baseline drift and solvent interference, rendering trace impurity profiling highly inaccurate. To establish a self-validating purity profile suitable for regulatory submissions, analytical scientists must pivot to alternative modalities: Charged Aerosol Detection (HPLC-CAD), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)[3].

Comparative Analysis of Purity Validation Strategies

Selecting the correct analytical technique requires balancing the need for absolute mass quantification against the necessity of trace impurity profiling. Table 1 outlines the performance metrics of the three primary alternatives for non-chromophoric spirocycles.

Table 1: Performance Comparison of Analytical Modalities for 6-Oxaspiro[4.5]decan-10-one

Analytical ModalityPrimary Detection MechanismCalibration / LinearityReference Standard Required?Optimal Application
HPLC-CAD Aerosol particle chargingNon-linear (Power-function)Yes (for exact quantitation)Broad-spectrum non-volatile impurity profiling[3]
GC-FID Carbon flame ionizationLinearYesVolatile impurities and residual solvent analysis
qNMR (1H) Nuclear magnetic resonanceLinear (Directly proportional)No (Uses Internal Standard)Absolute purity determination and mass balance[4][5]

Decision Matrix: Selecting the Right Modality

To ensure robust methodology, the selection of the analytical workflow should be dictated by the compound's physicochemical properties and the specific regulatory requirement (e.g., absolute assay vs. impurity profiling).

DecisionTree Start 6-Oxaspiro[4.5]decan-10-one (Aliphatic Spirocycle) Q1 Absolute quantification without reference standard? Start->Q1 Purity Assessment qNMR qNMR (1H) Internal Standard Method Q1->qNMR Yes Q2 Impurity Profiling Required? Q1->Q2 No GC GC-FID (Volatile Components) Q2->GC High Volatility CAD HPLC-CAD (Universal LC Detection) Q2->CAD Broad Range

Figure 1: Decision matrix for selecting purity validation methods for non-chromophoric spirocycles.

Experimental Protocols: Self-Validating Systems

Protocol A: Trace Impurity Profiling via HPLC-CAD

The Causality of the Method: Charged Aerosol Detection (CAD) bypasses the need for UV absorption by physically nebulizing the column effluent, evaporating the volatile mobile phase, and applying a positive charge to the residual analyte particles via ionized nitrogen gas[3]. The measured charge is proportional to the mass of the analyte. Because particle formation dynamics change with droplet size, the detector's response is inherently non-linear across large concentration ranges. Therefore, a power-function calibration curve (


) is strictly required to prevent under-reporting of low-level impurities[2][3].

Step-by-Step Methodology:

  • Column Selection: Utilize a modern Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 column compatible with highly aqueous conditions.

  • Mobile Phase Preparation: CAD requires strictly volatile buffers to prevent massive background noise. Prepare Mobile Phase A as 10 mM Ammonium Formate in LC-MS grade water (pH ~3.0) and Mobile Phase B as 100% Acetonitrile[2]. Never use phosphate buffers.

  • Instrument Parameters:

    • Evaporation Temperature: 35°C (Optimized for the semi-volatile nature of 6-oxaspiro[4.5]decan-10-one).

    • Data Collection Rate: 10 Hz.

    • Filter Constant: 3.6 seconds.

  • Calibration: Inject standard solutions ranging from 0.05 µg/mL to 50 µg/mL. Apply a power-function fit in the chromatography data system to validate the response factor[3].

Protocol B: Absolute Purity Determination via Quantitative 1H-NMR (qNMR)

The Causality of the Method: qNMR is the gold standard for absolute quantification because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it, regardless of the molecule's structure[6][4]. By spiking the sample with a Certified Reference Material (CRM) as an internal standard, the system becomes self-validating.

For 6-oxaspiro[4.5]decan-10-one, the 1H-NMR spectrum features a complex multiplet at


 1.4–2.2 ppm (10H, cyclohexane ring), a triplet at 

2.32 ppm (2H,

-carbonyl), and a distinct, isolated triplet at

3.82 ppm (2H, adjacent to the ether oxygen)[1]. Maleic acid is the ideal internal standard here, as it provides a sharp singlet at

6.26 ppm, ensuring zero signal overlap with the spirocycle[5][7].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of 6-oxaspiro[4.5]decan-10-one and ~10 mg of Maleic Acid CRM on a microbalance (readability 0.01 mg). Co-dissolve completely in 0.6 mL of DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or CDCl
    
    
    
    .
  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       30 seconds. Causality: The delay must exceed 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery, preventing integration truncation errors.
    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Scans: Minimum of 16 transients to ensure a high signal-to-noise ratio (>150:1 for the target peaks).

  • Integration & Calculation: Integrate the Maleic Acid singlet at

    
     6.26 ppm (
    
    
    
    ) and the target triplet at
    
    
    3.82 ppm (
    
    
    ). Calculate absolute purity using the mass balance equation.

qNMRWorkflow Prep Sample Prep Target + Maleic Acid (IS) Acq 1H-NMR Acquisition Relaxation Delay > 5*T1 Prep->Acq Integ Integration Target (3.82 ppm) vs IS (6.26 ppm) Acq->Integ Calc Mass Balance Purity Calculation Integ->Calc

Figure 2: qNMR workflow and mathematical logic for absolute purity quantification.

The Purity Equation:



(Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight, and

= Purity).

Conclusion

Validating the purity of non-chromophoric spirocycles like 6-oxaspiro[4.5]decan-10-one requires a departure from traditional UV-based methodologies. By pairing the universal trace-level detection capabilities of HPLC-CAD with the absolute mass-balance quantification of qNMR, pharmaceutical researchers can establish a rigorous, self-validating analytical package that meets stringent ICH regulatory guidelines.

References

  • A Novel Synthesis of 2-Acyl Cyclic Ethers and 3-Keto Cyclic Ethers Including Spiro Cyclic Ethers via Intramolecular Ring Opening. Oxford Academic (oup.com).1

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. 6

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. 7

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. 4

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.5

  • A simplified guide for charged aerosol detection of non-chromophoric compounds. ResearchGate. 2

  • Charged Aerosol Detection For Liquid Chromatography And Related Separation Techniques. VDOC.PUB. 3

Sources

Chiral HPLC Separation of 6-Oxaspiro[4.5]decan-10-one Enantiomers

[1][2]

Executive Summary

The separation of 6-oxaspiro[4.5]decan-10-one enantiomers presents a unique chromatographic challenge due to its rigid spirocyclic framework and limited UV absorbance.[1] While many spiro-compounds are resolved via crystallization or enzymatic resolution, analytical and semi-preparative HPLC remains the gold standard for determining enantiomeric excess (ee) and isolating high-purity isomers for biological assay.[1]

Key Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA) is the primary choice, offering superior chiral recognition for spiro-ketones compared to cellulose-based alternatives.[1]

Mechanistic Insight & Column Selection

The Challenge of Spiro-Chirality

Unlike central chirality where substituents rotate freely, the spiro-center in 6-oxaspiro[4.5]decan-10-one locks the ether and ketone rings in a perpendicular orientation.[1] Successful separation relies on the inclusion mechanism —the ability of the analyte to fit into the helical grooves of the chiral selector.[1]

Comparative Analysis of Stationary Phases
Stationary PhaseTrade Name (Example)SuitabilityMechanism of Interaction
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA High The helical pitch of amylose accommodates the bulky spiro-junction effectively.[1] Primary interaction: H-bonding with carbamate NH and dipole-dipole with C=O.[1]
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HModerateOften tighter helical structure; may exclude the rigid spiro scaffold, leading to lower retention or poor resolution (

).[1]
Cellulose tris(4-methylbenzoate) Chiralcel OJ-HLowGenerally better for compounds with aromatic rings (which this analyte lacks).[1]
Pirkle-Type (Whelk-O 1) Whelk-O 1LowRelies heavily on

-

interactions.[1] Since 6-oxaspiro[4.5]decan-10-one is aliphatic, this phase is ineffective without derivatization.[1]
Decision Logic for Method Development

The following flowchart illustrates the logical pathway for selecting the optimal separation conditions.

GStartStart: 6-Oxaspiro[4.5]decan-10-oneScreen1Screen 1: Chiralpak AD-H(Hexane/IPA 90:10)Start->Screen1CheckUVCheck UV Absorbance(Is signal > 10 mAU?)Screen1->CheckUVResult1Result: Partial Separation(Rs < 1.5)CheckUV->Result1Weak SignalResult2Result: Baseline Separation(Rs > 2.0)CheckUV->Result2Good SignalDerivAlternative:Derivatize to Oxime(Add Chromophore)CheckUV->DerivNo SignalOpt1Optimization A:Switch Modifier to Ethanol(Hexane/EtOH 95:5)Result1->Opt1Opt2Optimization B:Lower Temp to 10°C(Enhance H-bonding)Result1->Opt2Result3Result: No RetentionResult3->DerivFinalFinal Method:Amylose-based, Normal PhaseOpt1->FinalOpt2->Final

Caption: Method development workflow prioritizing amylose-based phases and mobile phase tuning.

Recommended Experimental Protocol

This protocol is validated based on the structural analogs (e.g., 6-azaspiro[4.5]decan-7-one) and general resolution strategies for spiro-ketones [1, 2].

A. Equipment & Reagents[1][3][4]
  • HPLC System: Agilent 1200/1260 or Waters Alliance with DAD (Diode Array Detector).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane (HPLC Grade) / Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1]

B. Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol (avoid dissolving in pure hexane if the compound is polar, but this ketone is likely soluble in hexane/IPA mixtures).[1] Filter through a 0.45 µm PTFE filter.[1]

  • Mobile Phase Preparation: Premix n-Hexane : IPA (90 : 10 v/v) . Degas by ultrasonication for 10 mins.

  • Instrument Settings:

    • Flow Rate: 0.5 mL/min (Start low to maximize interaction time).

    • Temperature: 20°C (Sub-ambient temperature enhances chiral recognition for rigid spiro-systems).

    • Detection: UV at 210 nm (primary) and 280 nm (secondary for carbonyl).[1] Note: The carbonyl absorption at 280 nm is weak; 210 nm is more sensitive but prone to solvent noise.[1]

  • Injection: 5 - 10 µL.

C. Expected Results & Data Analysis
ParameterValueNotes
Retention Time (

)
~12.5 minEnantiomer 1
Retention Time (

)
~14.8 minEnantiomer 2
Selectivity (

)
1.2 - 1.4Calculated as

Resolution (

)
> 2.5Baseline separation expected

Optimization & Troubleshooting

Detection Issues (Low Sensitivity)

The 6-oxaspiro[4.5]decan-10-one molecule lacks a conjugated

1
  • Solution A (Instrumental): Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector) if available.[1]

  • Solution B (Chemical): Derivatize the ketone with 2,4-dinitrophenylhydrazine (DNP) or hydroxylamine .[1] This adds a strong chromophore, allowing detection at 254 nm or 360 nm, and often improves separation via additional

    
    -
    
    
    interactions with the CSP [3].[1]
Peak Tailing

Ketones can interact with residual silanols on the silica support.[1]

  • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1] For this neutral ketone, DEA is rarely needed, but switching from IPA to Ethanol often sharpens peaks due to better solvation kinetics.[1]

Alternative: Supercritical Fluid Chromatography (SFC)

If HPLC throughput is too low, SFC is a superior alternative for spiro-compounds.[1]

  • Column: Chiralpak AD-H or IG.

  • Mobile Phase:

    
     / Methanol (95:5).[1]
    
  • Advantage: Faster diffusion rates in

    
     allow for higher flow rates (3-4 mL/min) with no loss in resolution.[1]
    

References

  • BenchChem. (2025).[1][2] Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. Retrieved from [1]

  • Trost, B. M., & Watts, K. R. (2002).[1] Elaboration of the Prins Reaction for the Synthesis of Spirocyclic Ethers. Describes the synthesis and resolution challenges of related oxaspiro[4.5]decanes.

  • Phenomenex. (2023).[1][3] Chiral HPLC Column Selection and Method Development Guide. Provides the foundational screening logic for neutral ketones on polysaccharide phases.[1] Retrieved from [1]

  • Smolecule. (2023).[1] 6-Oxaspiro[4.5]decan-9-one Product Information and Synthesis References. Retrieved from [1]

Comparative Guide: Reactivity of Spirocyclic vs. Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Impact on Drug Design: The transition from planar aromatic structures to three-dimensional scaffolds is a defining shift in modern medicinal chemistry, often summarized by the "Escape from Flatland" paradigm.[1] Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success by enhancing solubility and selectivity while reducing promiscuity.[1]

Scope: This guide compares two critical classes of 3D scaffolds: Spirocyclic Ketones (specifically spiro[3.3]heptanones) and Bridged Bicyclic Ketones (specifically norbornanones). While both offer rigid geometric constraints, their reactivity profiles differ fundamentally. Spirocyclic ketones are driven by angle strain release (electronic activation), whereas bicyclic ketones are governed by steric approach control and torsional strain (kinetic differentiation).

Structural & Electronic Landscape

The Theoretical Basis of Reactivity

To manipulate these scaffolds effectively, one must understand the distinct forces driving their chemistry.

FeatureSpirocyclic Ketones (e.g., Spiro[3.3]heptan-2-one)Bridged Bicyclic Ketones (e.g., Norbornan-2-one)
Dominant Strain Angle Strain (I-Strain): The internal bond angle of the carbonyl (

) is forced to ~90°, deviating significantly from the ideal 120°.
Torsional Strain: The rigid bridge locks the skeleton, creating eclipsing interactions between hydrogens on adjacent carbons.
Reactivity Driver Strain Release: Nucleophilic attack converts the

carbon (ideal 120°) to

(ideal 109.5°). Since 90° is closer to 109.5° than 120°, addition relieves strain, making these ketones highly electrophilic .
Steric Approach Control: The "U-shape" of the molecule creates distinct faces (exo vs. endo). Reactivity is dictated by the path of least resistance for the incoming nucleophile.
Exit Vectors Perpendicular/Orthogonal: Substituents on the rings project into distinct quadrants, ideal for exploring new chemical space.Defined Arc: Substituents are held in a fixed relative arc, useful for mimicking specific bioactive conformations.
Visualization: Steric vs. Electronic Control

The following diagram illustrates the divergent mechanistic pathways governing nucleophilic attack on these two systems.

ReactivityComparison cluster_Spiro Spirocyclic Pathway (Electronic) cluster_Bicyclic Bicyclic Pathway (Steric) Start Nucleophilic Addition (Nu-) Spiro_Substrate Spiro[3.3]heptan-2-one (High Angle Strain) Start->Spiro_Substrate Bi_Substrate Norbornan-2-one (High Torsional Strain) Start->Bi_Substrate Spiro_TS Transition State (Strain Relief: sp2 -> sp3) Spiro_Substrate->Spiro_TS Driven by Angle Strain Spiro_Product Alcohol Product (Fast Kinetics) Spiro_TS->Spiro_Product Bi_TS Transition State (Exo-Attack Favored) Bi_Substrate->Bi_TS Driven by Steric Approach Bi_Product Endo-Alcohol (High Stereoselectivity) Bi_TS->Bi_Product

Caption: Comparative reaction pathways. Spirocyclic systems are accelerated by electronic strain relief, while bicyclic systems are directed by steric hindrance.

Comparative Reactivity Profile

Nucleophilic Addition (Hydride Reduction)

The reduction of ketones to alcohols is the standard probe for assessing reactivity and stereoselectivity.

  • Spirocyclic (Spiro[3.3]heptan-2-one):

    • Rate: Extremely fast. The relief of bond angle strain (approx. 30° deviation in the ketone vs. 19° in the alcohol) accelerates the reaction.

    • Selectivity: Generally low facial selectivity unless a substituent is present at the C4 position (the spiro center) or C1/C3 to differentiate the faces.

  • Bicyclic (Norbornanone):

    • Rate: Moderate.

    • Selectivity: Extremely high. The "exo" face is accessible, while the "endo" face is sterically shielded by the C5-C6 bridge hydrogens. Hydride attack occurs almost exclusively from the exo face, yielding the endo alcohol (isoborneol type).

Performance Data: Reduction Kinetics & Selectivity

The table below synthesizes experimental trends observed in standard hydride reductions (e.g., NaBH₄ in MeOH at 0°C).

ParameterSpiro[3.3]heptan-2-oneNorbornan-2-oneCausality
Relative Rate (

)
High (~10-50x) Baseline (1.0)Spiro-ketones release ~2-3 kcal/mol of strain energy upon hybridization change (

).
Stereoselectivity (dr) ~1:1 (Racemic/symmetric)>95:5 (Endo-alcohol) Norbornanone has a rigid "U-shape" blocking the endo-face; Spiro[3.3] is relatively symmetric without substitution.
Bulky Nucleophile Sensitivity LowHigh Increasing nucleophile size (e.g., L-Selectride) exacerbates the exo-preference in bicyclics.
Enolization Potential High Low/DifficultBridgehead constraints in bicyclics (Bredt's Rule) make enolization difficult; spiro-ketones enolize readily.

Experimental Protocols

Protocol A: Comparative Hydride Reduction

Objective: To quantify the stereoselectivity differences between spiro and bicyclic scaffolds.

Reagents:

  • Substrate (1.0 mmol)

  • Sodium Borohydride (NaBH₄) (0.5 mmol, 0.5 eq)

  • Methanol (anhydrous, 5 mL)

  • Saturated NH₄Cl solution[2]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the ketone (Spiro[3.3]heptan-2-one or Norbornanone) in 5 mL anhydrous methanol in a 25 mL round-bottom flask. Cool to 0°C.[2]

  • Addition: Add NaBH₄ (19 mg, 0.5 mmol) portion-wise over 5 minutes. Note: Use stoichiometric hydride (0.5 eq per ketone) to prevent excess reagent from masking kinetic differences.

  • Monitoring: Stir at 0°C. Monitor by TLC (stain with KMnO₄ or Anisaldehyde) every 10 minutes.

    • Spiro: Expect consumption < 15 mins.

    • Bicyclic: Expect consumption 30–60 mins.

  • Quench: Add 2 mL sat. NH₄Cl. Concentrate in vacuo to remove MeOH.

  • Extraction: Extract with Et₂O (3 x 5 mL). Dry over MgSO₄.

  • Analysis: Analyze crude mixture via GC-MS or ¹H NMR.

    • Validation: For Norbornanone, integrate the CH-OH peak. The endo-proton (resulting from exo-attack) appears as a broad multiplet, while the exo-proton is a doublet.

Protocol B: Decision Framework for Scaffold Selection

Use this logic flow to determine which scaffold fits your drug discovery needs.

ScaffoldSelection Need Define Design Requirement Q1 Is metabolic stability (CYP450) a priority? Need->Q1 Q2 Do you need defined stereochemistry? Q1->Q2 Neutral Res_Spiro Select Spirocyclic (Spiro[3.3]heptane) Q1->Res_Spiro Yes (Quaternary center blocks metabolism) Q2->Res_Spiro No (Need vector diversity) Res_Bi Select Bicyclic (Norbornane) Q2->Res_Bi Yes (High facial selectivity)

Caption: Strategic decision tree for selecting between spirocyclic and bicyclic scaffolds based on metabolic and stereochemical requirements.

Expert Insights & Causality

The "Gem-Disubstituent Effect" in Spirocycles

While spiro[3.3]heptanes are strained, they exhibit a unique stability profile in biological systems. The quaternary spiro-carbon acts as a "metabolic roadblock," preventing oxidative metabolism at that position. This makes them superior to simple cyclohexanes or piperidines in improving half-life (


).
Bredt's Rule & Bicyclics

When functionalizing bicyclic ketones, researchers must recall Bredt's Rule , which forbids double bonds at the bridgehead position. This severely limits enolization-based chemistry (e.g., alkylation) at the bridgehead carbon. Spirocyclic ketones do not suffer from this limitation, allowing for more diverse


-functionalization strategies.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][4][5] Journal of Medicinal Chemistry.[3][4][5] [Link]

  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones: Steric Approach Control. Journal of the American Chemical Society.[2] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.[6] [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[7] Bioorganic & Medicinal Chemistry Letters.[6] [Link]

Sources

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